Guaiacol-13C6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-WBJZHHNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.093 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 2-Methoxyphenol-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxyphenol-¹³C₆, also known as Guaiacol-¹³C₆. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry assays. This document details a feasible synthetic route, outlines key characterization methodologies, and presents expected analytical data.
Synthesis of 2-Methoxyphenol-¹³C₆
The synthesis of 2-Methoxyphenol-¹³C₆ can be achieved through a multi-step process starting from commercially available [U-ring-¹³C₆]-phenol. The overall strategy involves the selective ortho-hydroxylation of the labeled phenol (B47542) to produce ¹³C₆-catechol, followed by a selective mono-O-methylation to yield the final product.[1]
Synthetic Pathway Overview
The synthesis can be broken down into two primary stages:
-
Ortho-hydroxylation of [U-ring-¹³C₆]-Phenol: This step introduces a hydroxyl group at the ortho position of the ¹³C₆-labeled phenol, yielding ¹³C₆-catechol.
-
Selective Mono-O-methylation of ¹³C₆-Catechol: The ¹³C₆-catechol is then methylated to introduce a methoxy (B1213986) group, resulting in 2-Methoxyphenol-¹³C₆.
Experimental Protocols
Step 1: Synthesis of ¹³C₆-Catechol from [U-ring-¹³C₆]-Phenol
A plausible method for the ortho-hydroxylation of phenol involves reaction with a suitable oxidizing agent under controlled conditions.
-
Materials:
-
[U-ring-¹³C₆]-Phenol
-
Hydrogen peroxide (30% solution)
-
Ferrous sulfate (B86663) (FeSO₄) or other suitable catalyst
-
Solvent (e.g., acetonitrile (B52724) or water)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
-
Procedure:
-
Dissolve [U-ring-¹³C₆]-Phenol in the chosen solvent in a round-bottom flask.
-
Add the ferrous sulfate catalyst to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide dropwise to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture with HCl to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude ¹³C₆-catechol.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of 2-Methoxyphenol-¹³C₆ from ¹³C₆-Catechol
Selective mono-O-methylation can be achieved using a methylating agent in the presence of a base.
-
Materials:
-
¹³C₆-Catechol
-
Dimethyl sulfate (DMS) or iodomethane
-
Potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH)
-
Solvent (e.g., acetone (B3395972) or methanol)
-
Diethyl ether for extraction
-
Brine solution
-
-
Procedure:
-
Dissolve ¹³C₆-Catechol in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., potassium carbonate) to the solution.
-
Add the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.
-
After the reaction is complete, filter off the base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude 2-Methoxyphenol-¹³C₆.
-
Purify the product by column chromatography or distillation under reduced pressure.
-
Characterization of 2-Methoxyphenol-¹³C₆
The synthesized 2-Methoxyphenol-¹³C₆ must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a crucial technique for confirming the successful incorporation of the ¹³C labels into the aromatic ring.
-
Expected ¹³C NMR Data:
-
The spectrum of 2-Methoxyphenol-¹³C₆ is expected to show six signals for the aromatic carbons, all of which will be significantly enhanced and will exhibit ¹³C-¹³C coupling due to the uniform labeling.
-
The chemical shifts of the aromatic carbons will be similar to those of unlabeled 2-methoxyphenol.
-
The methoxy carbon will appear as a singlet around 55-56 ppm and will not be ¹³C-labeled.
-
| Carbon Atom | Expected Chemical Shift (δ, ppm) for unlabeled 2-Methoxyphenol |
| C1 (-OH) | ~146 |
| C2 (-OCH₃) | ~147 |
| C3 | ~115 |
| C4 | ~121 |
| C5 | ~120 |
| C6 | ~111 |
| -OCH₃ | ~56 |
Table 1: Expected ¹³C NMR Chemical Shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the labeled compound and to study its fragmentation pattern.
-
Expected Mass Spectral Data:
-
The molecular ion peak ([M]⁺) for 2-Methoxyphenol-¹³C₆ is expected at m/z 130, which is 6 mass units higher than the unlabeled compound (m/z 124).
-
The fragmentation pattern is expected to be similar to that of unlabeled guaiacol, with the characteristic loss of a methyl radical (-CH₃) to give a fragment ion at m/z 115 (130 - 15). The fragmentation of the ¹³C₆-labeled aromatic ring will result in fragment ions that are 6 mass units heavier than the corresponding fragments of the unlabeled compound.
-
| Compound | Molecular Formula | Molecular Weight | Expected [M]⁺ (m/z) |
| 2-Methoxyphenol | C₇H₈O₂ | 124.14 | 124 |
| 2-Methoxyphenol-¹³C₆ | ¹³C₆H₈O₂ | 130.12 | 130 |
Table 2: Molecular Weight and Expected Molecular Ion Peak.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the synthesized 2-Methoxyphenol-¹³C₆.
-
Experimental Protocol:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where 2-methoxyphenol has significant absorbance (e.g., ~275 nm).
-
Quantification: The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area in the chromatogram.
-
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Table 3: Example HPLC Method Parameters.
Conclusion
The synthesis and characterization of 2-Methoxyphenol-¹³C₆ provide researchers with a valuable tool for a range of scientific investigations. The synthetic route outlined in this guide, based on the ortho-hydroxylation of ¹³C₆-phenol followed by methylation, offers a feasible pathway to this labeled compound. Rigorous characterization using NMR, MS, and HPLC is essential to ensure the identity, isotopic enrichment, and purity of the final product, thereby guaranteeing the reliability of the data generated in its downstream applications.
References
Physical and chemical properties of Guaiacol-13C6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of Guaiacol-13C6, a stable isotope-labeled compound crucial for a variety of research applications. This document outlines its core characteristics, experimental protocols for its analysis, and its role in metabolic pathway studies, serving as an essential resource for professionals in the fields of analytical chemistry, drug metabolism, and food science.
Core Physical and Chemical Properties
This compound, with the systematic name 2-Methoxyphenol-13C6, is an isotopically labeled form of Guaiacol (B22219) where the six carbon atoms in the benzene (B151609) ring are replaced with the Carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the natural compound but mass-shifted.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | ¹³C₆H₈O₂ | [1] |
| Molecular Weight | 130.09 g/mol | [2] |
| CAS Number | 202326-52-1 | [1] |
| Appearance | Colorless to pale yellow solid or liquid | [2] |
| Purity | ≥98% | [2] |
Many of the physical properties of this compound are expected to be very similar to its unlabeled counterpart, Guaiacol. The following table summarizes the known physical properties of unlabeled Guaiacol, which can be used as a close approximation for the labeled compound.
Table 2: Physical Properties of Unlabeled Guaiacol (CAS 90-05-1)
| Property | Value |
| Melting Point | 26-29 °C |
| Boiling Point | 205 °C |
| Density | 1.129 g/mL at 25 °C |
| Solubility | |
| in Water | Slightly soluble |
| in Ethanol | Soluble |
| in DMSO | Soluble |
| in Dimethyl Formamide | Soluble |
Experimental Protocols
This compound is primarily used as an internal standard in chromatographic and mass spectrometric analyses. Below are detailed methodologies for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
GC-MS is a robust technique for the quantification of volatile and semi-volatile compounds like Guaiacol. The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[3]
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., plasma, urine, or a beverage sample), add a known amount of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).
-
Add 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
The final extract is then ready for GC-MS analysis.
GC-MS Instrumental Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is preferred for higher sensitivity and selectivity. The characteristic ions for Guaiacol (m/z 124, 109, 81) and this compound (m/z 130, 115, 87) should be monitored.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including Guaiacol, in complex matrices.
Sample Preparation ("Dilute-and-Shoot"):
-
To 100 µL of the sample, add a known amount of this compound internal standard.
-
Add 900 µL of a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) to precipitate proteins and dilute the sample.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters:
-
LC Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
MS Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode.
-
MS Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor-to-product ion transitions for both Guaiacol and this compound should be optimized for the specific instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Protocol for ¹³C NMR:
-
Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹³C NMR spectrum on a spectrometer, typically at a frequency of 100 or 125 MHz.
-
The acquisition parameters, such as the number of scans, relaxation delay, and pulse sequence, should be optimized to obtain a spectrum with a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of unlabeled Guaiacol, with minor shifts in vibrational frequencies due to the heavier carbon isotopes.
General Protocol for FT-IR (Attenuated Total Reflectance - ATR):
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum will show absorption bands corresponding to the various functional groups, such as the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic ring and methyl group, and the C-O stretches.
Metabolic Pathway
Guaiacol is a known metabolic byproduct in certain microorganisms, such as Alicyclobacillus acidoterrestris, a spoilage bacterium in the fruit juice industry. The metabolic pathway involves the conversion of vanillic acid to guaiacol through decarboxylation.[4] this compound can be used as a tracer to study this and other metabolic pathways.
Caption: Metabolic conversion of vanillic acid to guaiacol.
Experimental Workflow and Logical Relationships
The use of this compound as an internal standard is a cornerstone of accurate quantitative analysis. The following diagram illustrates the typical workflow.
Caption: Workflow for quantitative analysis using an internal standard.
This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
The Untapped Potential of Guaiacol-13C6 in Elucidating Lignin Valorization Pathways: A Technical Perspective
For Researchers, Scientists, and Drug Development Professionals
The pursuit of a sustainable bio-economy has intensified research into the valorization of lignin (B12514952), the most abundant aromatic biopolymer on Earth. Guaiacol (B22219), a primary depolymerization product of lignin, represents a key platform chemical for the synthesis of value-added compounds. Understanding and engineering the metabolic pathways that funnel guaiacol into central carbon metabolism is paramount for developing efficient microbial cell factories. While 13C-Metabolic Flux Analysis (13C-MFA) has become the gold standard for quantifying cellular metabolic fluxes, the application of specifically labeled tracers derived from lignin, such as Guaiacol-13C6, remains a nascent yet powerful approach. This technical guide explores the role of this compound in metabolic flux analysis, offering insights into its potential to unlock novel metabolic engineering strategies for lignin valorization.
Introduction to 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique used to determine the rates (fluxes) of intracellular metabolic reactions. The core principle involves feeding cells a substrate labeled with the stable isotope 13C. As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be quantified.[1][2][3] This provides a detailed snapshot of the cell's metabolic state, revealing the contributions of different pathways to cellular growth and product formation.[2]
Commonly used tracers in 13C-MFA include [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, which are instrumental in mapping central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle.[4][5] The choice of tracer is critical as it dictates the precision of the flux estimates for specific pathways.[5]
This compound: A Bespoke Tracer for Lignin Valorization
While traditional tracers are invaluable, they do not directly probe the metabolic pathways involved in the assimilation of alternative carbon sources like lignin-derived aromatics. This is where this compound emerges as a specialized tool. By providing a fully labeled aromatic substrate, researchers can specifically trace the flow of carbon from guaiacol through its catabolic pathways and into the central metabolic network.
The synthesis of 13C-labeled guaiacol derivatives has been explored, primarily for tracking the fate of lignin components in processes like kraft pulping.[6] However, its application as a tracer for MFA in microbial systems offers a unique opportunity to:
-
Elucidate Novel Catabolic Pathways: Many microorganisms capable of degrading aromatic compounds possess unique enzymatic machinery. This compound can help to discover and quantify the flux through these specialized pathways.
-
Identify Metabolic Bottlenecks: By tracking the accumulation of labeled intermediates, researchers can pinpoint rate-limiting steps in the guaiacol degradation pathway, which can then be targeted for metabolic engineering.
-
Quantify the Contribution to Central Metabolism: this compound allows for the precise measurement of how much of the cellular building blocks and energy are derived from lignin-derived compounds versus other co-utilized substrates.
-
Optimize Bioconversion Processes: Understanding the metabolic flux distribution is crucial for rationally engineering microbes to enhance the production of valuable chemicals from guaiacol.[7]
Experimental Workflow for this compound Based MFA
The experimental pipeline for a this compound MFA study follows the general principles of 13C-MFA, with specific considerations for the unique properties of the tracer.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation and Chemical Structure of Carbon-13 Tracer Lignin-Carbohydrate Complexes (LCCs) During Kraft Pulping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enabling the valorization of guaiacol-based lignin: Integrated chemical and biochemical production of cis,cis-muconic acid using metabolically engineered Amycolatopsis sp ATCC 39116 - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Lignin Pyrolysis with ¹³C Labeled Guaiacol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of lignin (B12514952) pyrolysis, focusing on the use of ¹³C labeled guaiacol (B22219) as a model compound to elucidate complex reaction mechanisms. Lignin, a highly abundant aromatic biopolymer, represents a significant renewable feedstock for biofuels and valuable chemical intermediates. However, its intricate and irregular structure makes understanding its thermal decomposition challenging. By employing isotopically labeled model compounds like guaiacol, researchers can trace the fate of specific carbon atoms through the pyrolysis process, offering unparalleled insights into reaction pathways, product formation, and potential optimization strategies for valorization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. This section outlines the key experimental protocols, from the synthesis of ¹³C labeled guaiacol to its pyrolysis and subsequent product analysis.
Synthesis of Uniformly Ring-Labeled [¹³C₆]-Guaiacol
The synthesis of uniformly ring-labeled guaiacol is foundational for these studies. A common route starts from commercially available uniformly ring-labeled phenol (B47542) ([U-ring-¹³C₆]-phenol). The synthesis involves several key steps, including selective ortho-hydroxylation and subsequent methylation.
Materials:
-
[U-ring-¹³C₆]-Phenol
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
35% aqueous hydrogen peroxide (H₂O₂)
-
Sulfuric acid
-
Glacial acetic acid
-
Piperidine
-
Methylating agent (e.g., dimethyl sulfate)
-
Base (e.g., sodium hydroxide)
Procedure:
-
Protection of the hydroxyl group: The hydroxyl group of [U-ring-¹³C₆]-phenol is first protected to direct subsequent reactions to the desired position on the aromatic ring. This can be achieved by reacting the labeled phenol with 2-chloro-5-nitrobenzophenone in the presence of a strong base like sodium hydride in an anhydrous solvent such as THF.
-
Ortho-hydroxylation: The protected phenol undergoes selective ortho-hydroxylation. This is typically carried out using a strong oxidizing agent like 35% aqueous hydrogen peroxide in an acidic medium, such as a mixture of sulfuric acid and glacial acetic acid. This step introduces a hydroxyl group at the ortho position to the original hydroxyl group.
-
Deprotection: The protecting group is then removed. For the benzophenone (B1666685) protecting group, this can be accomplished by treatment with piperidine, yielding [U-ring-¹³C₆]-catechol.
-
Selective methylation: The final step is the selective methylation of one of the hydroxyl groups of the labeled catechol to form [U-ring-¹³C₆]-guaiacol. This is achieved by reacting the catechol with a methylating agent in the presence of a base. Careful control of stoichiometry is necessary to favor mono-methylation.
-
Purification: The final product, [U-ring-¹³C₆]-guaiacol, is purified using techniques such as column chromatography and distillation to ensure high purity for pyrolysis experiments.
Alternatively, uniformly ring-labeled guaiacol ([¹³C₆]-guaiacol) is commercially available from suppliers of stable isotope-labeled compounds, which can be a more direct route for researchers.[1][2]
Pyrolysis Experimental Setup
The pyrolysis of ¹³C labeled guaiacol is typically performed using a pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) system. This setup allows for the rapid thermal decomposition of the sample and immediate separation and identification of the volatile products.
Apparatus:
-
Micro-pyrolyzer (e.g., CDS Analytical Pyroprobe, Frontier Labs Multi-Shot Pyrolyzer)
-
Gas chromatograph (GC) coupled with a mass spectrometer (MS)
-
Inert carrier gas (e.g., Helium)
Procedure:
-
Sample Preparation: A small, precise amount of ¹³C labeled guaiacol (typically in the microgram range) is loaded into a pyrolysis sample cup.
-
Pyrolysis: The sample cup is introduced into the pyrolyzer, which is rapidly heated to the desired pyrolysis temperature (e.g., 400-800°C) and held for a short duration (seconds to a minute).[3] The pyrolysis is carried out in an inert atmosphere to prevent oxidation.
-
Product Separation: The volatile pyrolysis products are swept by the carrier gas from the pyrolyzer into the GC injector. The GC column separates the individual components of the product mixture based on their boiling points and interactions with the stationary phase.
-
Product Identification and Quantification: As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectra allow for the identification of the pyrolysis products by comparison with spectral libraries (e.g., NIST) and known standards.[4] The use of a flame ionization detector (FID) in parallel can provide more accurate quantification.
The experimental workflow for the synthesis and pyrolysis of ¹³C labeled guaiacol is illustrated in the following diagram.
Quantitative Data on Guaiacol Pyrolysis
The following table summarizes the typical product distribution from guaiacol pyrolysis at different temperatures, based on data from studies on unlabeled guaiacol.[4][5] A hypothetical column for the expected distribution of the ¹³C label is included to illustrate the utility of isotopic labeling.
| Product | Pyrolysis Temperature (°C) | Relative Abundance (%) (Unlabeled) | Expected ¹³C Label Distribution (from [U-ring-¹³C₆]-Guaiacol) |
| Guaiacol (unreacted) | 400 | High | All 6 ring carbons labeled |
| 500 | Moderate | All 6 ring carbons labeled | |
| 600 | Low | All 6 ring carbons labeled | |
| Catechol | 400 | Low | All 6 ring carbons labeled |
| 500 | High | All 6 ring carbons labeled | |
| 600 | Moderate | All 6 ring carbons labeled | |
| Phenol | 400 | Not Detected | - |
| 500 | Low | All 6 ring carbons labeled | |
| 600 | High | All 6 ring carbons labeled | |
| 2-Methylphenol (o-cresol) | 400 | Moderate | All 6 ring carbons labeled |
| 500 | Moderate | All 6 ring carbons labeled | |
| 600 | Low | All 6 ring carbons labeled | |
| 1,2-Dimethoxybenzene | 400 | Low | All 6 ring carbons labeled |
| 500 | High | All 6 ring carbons labeled | |
| 600 | Moderate | All 6 ring carbons labeled | |
| Naphthalene | 400 | High | Labeled, indicating ring condensation reactions |
| 500 | Moderate | Labeled, indicating ring condensation reactions | |
| 600 | Low | Labeled, indicating ring condensation reactions | |
| 2-Hydroxybenzaldehyde | 400 | Not Detected | - |
| 500 | Present | All 6 ring carbons labeled | |
| 600 | Not Detected | - | |
| Methane (B114726) | 400-600 | Present | Unlabeled (from methoxy (B1213986) group) |
| Carbon Monoxide | 500-600 | Present | Unlabeled (from carbonyl group of intermediates) |
Reaction Pathways in Guaiacol Pyrolysis
The thermal decomposition of guaiacol is understood to proceed primarily through free-radical mechanisms.[5][6] The initial bond cleavage events and subsequent radical reactions determine the final product distribution. The use of ¹³C labeled guaiacol is instrumental in confirming these pathways by tracking the movement of the labeled carbon atoms.
The following diagram illustrates the major proposed reaction pathways for guaiacol pyrolysis.
Key Reaction Pathways:
-
Pathway 1: Demethylation to Catechol: This is a major reaction pathway, especially at lower to moderate pyrolysis temperatures.[7] It involves the homolytic cleavage of the O-CH₃ bond to form an o-hydroxyphenoxy radical and a methyl radical.[5] The o-hydroxyphenoxy radical is then stabilized by abstracting a hydrogen atom to form catechol. With [U-ring-¹³C₆]-guaiacol, the resulting catechol will have all six of its ring carbons labeled, while the methane formed from the methyl radical will be unlabeled.
-
Pathway 2: Demethoxylation to Phenol: This pathway becomes more significant at higher temperatures.[5] It involves the cleavage of the entire methoxy group, often facilitated by a hydrogen radical, to produce phenol.[8] Tracing the ¹³C label would show the direct conversion of the labeled guaiacol ring to a labeled phenol ring.
-
Pathway 3: Rearrangement to Cresols: Intramolecular rearrangement reactions can lead to the formation of cresols (methylphenols). For example, the methyl group from the methoxy substituent can migrate to the aromatic ring. Using ring-labeled guaiacol would result in a labeled aromatic ring in the cresol product, with an unlabeled methyl group.
-
Pathway 4: Secondary Reactions and Char Formation: At higher temperatures, the primary products can undergo further reactions.[4] For example, 2-hydroxybenzaldehyde can be formed, which then decarbonylates to phenol.[5] Ring-opening and condensation reactions also occur, leading to the formation of lighter gaseous products and heavier polycyclic aromatic hydrocarbons (PAHs) and char. Tracing the ¹³C label into the char fraction provides quantitative data on the extent of repolymerization and coke formation.
Conclusion and Future Directions
The use of ¹³C labeled guaiacol is a powerful tool for unraveling the intricate reaction network of lignin pyrolysis. By providing a means to track the fate of the aromatic core of a key lignin monomer, isotopic labeling allows for the validation of proposed reaction mechanisms and the quantification of product formation pathways. This detailed understanding is essential for the rational design of catalysts and pyrolysis processes to selectively produce high-value chemicals and fuels from lignin.
Future research should focus on applying these techniques to a wider range of lignin model compounds with different substitution patterns and linkage types. Furthermore, combining ¹³C labeling with advanced in-situ analytical techniques could provide real-time insights into the formation and evolution of reactive intermediates, further refining our understanding of lignin's thermal deconstruction. For professionals in drug development, understanding the potential breakdown products of lignin-derived excipients or drug carriers under thermal stress is crucial for ensuring product stability and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Guaiacol (ring-13C6,99%) | LGC Standards [lgcstandards.com]
- 3. Use of Pyrolysis–Gas Chromatography/Mass Spectrometry as a Tool to Study the Natural Variation in Biopolymers in Different Tissues of Economically Important European Softwood Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: High-Accuracy Quantification of Guaiacol Using Guaiacol-13C6 as an Internal Standard for GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guaiacol (B22219) (2-methoxyphenol) is a naturally occurring phenolic compound of significant interest across various fields. It is a key contributor to the aroma and flavor profiles of smoked foods and beverages, an indicator of spoilage in fruit juices, and a biomarker for wood smoke exposure in environmental and toxicological studies.[1][2][3] In the pharmaceutical industry, accurate quantification of guaiacol and its metabolites is crucial for pharmacokinetic and drug metabolism studies.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like guaiacol.[1][5] For achieving the highest level of accuracy and precision in quantitative analysis, the use of a stable isotope-labeled internal standard is the gold standard.[1] This document provides a detailed application note and protocol for the quantification of guaiacol in various matrices using Guaiacol-13C6 as an internal standard with GC-MS. This compound, being chemically identical to the native analyte, co-elutes and experiences similar ionization and fragmentation, thereby effectively compensating for variations in sample preparation, injection volume, and instrument response.[1][6] This methodology is based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1]
Quantitative Data Summary
The following tables summarize typical performance characteristics of GC-MS methods for guaiacol quantification using a stable isotope-labeled internal standard. These values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.[7]
Table 1: Method Performance Characteristics
| Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | ≤ 1 ng/g[7] |
| Limit of Quantification (LOQ) | 1 - 3.3 ng/mL[7] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD%) | < 15% |
| Reproducibility (RSD%) | < 12%[7] |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 250 | 2.950 |
| 500 | 5.910 |
Experimental Protocols
The following are detailed protocols for the analysis of guaiacol in different matrices using this compound as an internal standard.
Protocol 1: Analysis of Guaiacol in Wine (Smoke Taint Analysis)
This protocol is suitable for the determination of free guaiacol in wine, a key indicator of smoke taint.[1]
1. Materials and Reagents
-
Guaiacol (analytical standard)
-
Methanol (B129727) (HPLC grade)
-
Pentane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
Micropipettes and sterile tips
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
2. Preparation of Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of guaiacol and this compound in methanol.[1]
-
Working Standard Solutions (1-500 ng/mL): Prepare a series of working standard solutions of guaiacol by serial dilution of the stock solution with methanol.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 5 mL of the wine sample into a 15 mL centrifuge tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 1 g of sodium chloride to the tube and vortex to dissolve.
-
Add 2 mL of a pentane:diethyl ether (1:1 v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean GC vial for analysis.
4. GC-MS Analysis
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Mass Spectrometer:
-
Mode: Selected Ion Monitoring (SIM)
-
Ionization: Electron Ionization (EI) at 70 eV
-
Ions to Monitor:
-
Guaiacol: m/z 124 (quantifier), 109 (qualifier)
-
This compound: m/z 130 (quantifier), 115 (qualifier)
-
-
Protocol 2: Analysis of Guaiacol in Fruit Juice (Spoilage Detection)
This protocol is suitable for determining guaiacol in fruit juice, which can be an indicator of spoilage.[1]
1. Materials and Reagents
-
As in Protocol 1, with the addition of Dichloromethane (DCM, HPLC grade).
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 5 mL of the fruit juice sample into a 15 mL centrifuge tube.[1]
-
Add 100 µL of a 5 mg/L this compound internal standard spiking solution.[1]
-
Add 2 mL of dichloromethane.[1]
-
Cap the tube and vortex vigorously for 2 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.[1]
-
Carefully transfer the bottom organic layer (DCM) to a clean vial for analysis.[1]
3. GC-MS Analysis
-
Follow the GC-MS parameters outlined in Protocol 1.
Protocol 3: Analysis of Guaiacol in Biological Matrices (Plasma/Urine)
This protocol is suitable for the quantification of guaiacol in human plasma or urine for pharmacokinetic or exposure studies.[3]
1. Materials and Reagents
-
As in Protocol 1, with the addition of Acetonitrile (B52724) (HPLC grade).
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma or urine sample, calibration standard, or QC sample into a microcentrifuge tube.[3]
-
Add 20 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).[3]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 30 seconds.[3]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube.[3]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of methanol and transfer to a GC vial.
3. GC-MS Analysis
-
Follow the GC-MS parameters outlined in Protocol 1.
Data Analysis
A calibration curve is constructed by plotting the peak area ratio of guaiacol to this compound against the concentration of the guaiacol calibration standards. The concentration of guaiacol in the unknown samples is then calculated using the linear regression equation derived from the calibration curve.[4]
Visualizations
Caption: Experimental workflow for guaiacol quantification using GC-MS.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Conclusion
The described GC-MS method using this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of guaiacol in various matrices. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring high-quality data.[1][4] These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals requiring precise and accurate measurement of guaiacol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. impactfactor.org [impactfactor.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Guaiacol (ring-13C6,99%) | LGC Standards [lgcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note and Protocol for the Determination of Guaiacol-13C6 in Wine Samples
Introduction
Guaiacol (B22219) is a key volatile phenol (B47542) compound found in wine, often associated with smoky or medicinal off-flavors, a condition known as "smoke taint" when grapes are exposed to wildfire smoke.[1][2] Accurate quantification of guaiacol is crucial for winemakers to assess the quality of their products. This application note details robust and validated protocols for the sample preparation and analysis of guaiacol in wine using a stable isotope-labeled internal standard, Guaiacol-13C6, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of an isotopic internal standard is critical for reliable quantification as it compensates for matrix effects and variations in extraction efficiency.[3][4]
Several sample preparation techniques are available for the extraction and concentration of volatile phenols from the complex wine matrix.[5] This document outlines three commonly employed and effective methods: Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Liquid Extraction (LLE).[3][5][6]
Analytical Approach
The primary analytical technique for the quantification of guaiacol is Gas Chromatography-Mass Spectrometry (GC-MS).[3][5] By employing a stable isotope dilution assay (SIDA) with this compound, high accuracy and precision can be achieved. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity for both the target analyte and the internal standard.[1][5]
Quantitative Data Summary
The following table summarizes typical method validation parameters for the analysis of guaiacol and other volatile phenols in wine using techniques similar to those described in this document.
| Parameter | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) | Liquid-Liquid Extraction (LLE) |
| Limit of Detection (LOD) | ≤ 1 ng/mL[5] | ~0.5 µg/L[4][7] | 28 - 44 µg/L (for ethylphenols)[8] |
| Limit of Quantification (LOQ) | 1 - 3.3 ng/mL[5] | - | 95 - 147 µg/L (for ethylphenols)[8] |
| Linearity (R²) | ≥ 0.990[2] | ≥ 0.990[4][7] | 0.961 - 0.999[9] |
| Recovery | Matrix-dependent | 72.2% to 142.4% (for various phenols)[4][7] | 71.1% to 105.7%[9] |
| Repeatability (RSD) | < 15% | 0 to 23% (for various phenols)[4][7] | < 5%[8] |
Experimental Protocols
Protocol 1: Solid-Phase Microextraction (SPME)
SPME is a solvent-free, simple, and rapid extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the wine sample.[1][10]
Materials:
-
Wine sample
-
This compound internal standard solution (in ethanol)
-
Sodium chloride (NaCl)
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration within the calibrated range (e.g., 10 µg/L).
-
Add 2 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[11]
-
Immediately seal the vial with the cap and septum.
-
-
Extraction:
-
Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 50-60°C).
-
Allow the sample to equilibrate for a set time (e.g., 10-15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-45 minutes) while maintaining the temperature and agitation.
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and immediately insert it into the hot inlet of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes).
-
Start the GC-MS analysis.
-
Protocol 2: Stir Bar Sorptive Extraction (SBSE)
SBSE utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) or other sorbent to extract analytes from a liquid sample.[12] It offers a larger sorbent volume compared to SPME, potentially leading to higher recovery and sensitivity.[4]
Materials:
-
Wine sample
-
This compound internal standard solution (in ethanol)
-
SBSE stir bar (e.g., PDMS or Ethylene Glycol/PDMS coated)
-
Glass vials with PTFE-lined caps
-
Magnetic stirrer
-
Thermal desorption unit (TDU) coupled to a GC-MS system
Procedure:
-
Sample Preparation:
-
Place 10 mL of the wine sample into a glass vial.
-
Add a known amount of this compound internal standard.
-
Place the SBSE stir bar into the vial.
-
-
Extraction:
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature.
-
-
Desorption and Analysis:
-
Remove the stir bar from the sample, gently rinse with deionized water, and dry with a lint-free tissue.
-
Place the stir bar into a thermal desorption tube.
-
Insert the tube into the TDU of the GC-MS system.
-
Thermally desorb the analytes and transfer them to the GC column for analysis.
-
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[8]
Materials:
-
Wine sample
-
This compound internal standard solution (in ethanol)
-
Extraction solvent (e.g., dichloromethane (B109758) or a mixture of pentane (B18724) and diethyl ether)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 15 mL centrifuge tube.
-
Spike the sample with the this compound internal standard.
-
Add NaCl to saturate the aqueous phase.
-
-
Extraction:
-
Add 2 mL of the extraction solvent to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tube to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean vial.
-
Repeat the extraction process with a fresh aliquot of the extraction solvent for exhaustive extraction.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them by passing them through a small column containing anhydrous sodium sulfate.
-
If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis:
-
Inject 1-2 µL of the final extract into the GC-MS system.
-
Visualization of Experimental Workflow
Below is a diagram illustrating the general experimental workflow for the analysis of this compound in wine samples.
Caption: Workflow for this compound analysis in wine.
References
- 1. Quantification of “smoke taint” compounds in grapes and wine by SPME-GCMS [morressier.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of volatile phenols in red wines by dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Smoke Taint in Grapes Using Guaiacol-¹³C₆ Stable Isotope Dilution Analysis
Introduction
Smoke taint in grapes and the resulting wine is a significant issue for the viticulture and winemaking industries in regions prone to wildfires. The undesirable smoky, ashy, and medicinal off-flavors are primarily attributed to the presence of volatile phenols, with guaiacol (B22219) and 4-methylguaiacol being key chemical markers.[1][2][3] These compounds are produced from the thermal degradation of lignin (B12514952) in wood and can be absorbed by grapes exposed to smoke.[1] Within the grape, these volatile phenols can exist in their free, volatile form or as non-volatile glycosidically bound conjugates.[1][4] These bound forms can act as a reservoir, releasing the volatile phenols during fermentation, aging, or even upon consumption, making the accurate quantification of both forms essential for assessing the risk of smoke taint.[1][5]
Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely accepted method for the precise and accurate quantification of these volatile phenols in complex matrices like grapes and wine.[1][6][7] This application note provides detailed protocols for the use of Guaiacol-¹³C₆ as an internal standard for the analysis of both free and total (free + bound) smoke taint markers in grapes. Guaiacol-¹³C₆, being chemically identical to the native analyte, co-elutes and has the same ionization efficiency, but is distinguishable by its mass, allowing for excellent correction of matrix effects and variations in sample preparation and instrument response.
Logical Relationship of Smoke Taint Compounds
The following diagram illustrates the transformation of lignin into volatile phenols and their subsequent conjugation within the grape berry.
Caption: Pathway of smoke taint compounds from wood to wine.
Experimental Protocols
Protocol 1: Analysis of Free Volatile Phenols in Grapes
This protocol details the extraction and quantification of free volatile phenols, including guaiacol, from grape samples.
1. Sample Preparation: a. Collect a representative sample of grape berries (e.g., 50-100 berries). b. Homogenize the berries into a uniform slurry using a blender or homogenizer. c. Weigh approximately 10 g of the grape homogenate into a 50 mL screw-cap glass tube.
2. Extraction: a. Spike the sample with a known concentration of Guaiacol-¹³C₆ internal standard solution. b. Add 10 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a mixture of diethyl ether and pentane). c. Add sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency of the phenols.[1] d. Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.[8] e. Carefully transfer the organic layer to a clean tube. f. Repeat the extraction (steps 2b-2e) with a fresh aliquot of the extraction solvent to ensure complete recovery. g. Combine the organic extracts and dry them over anhydrous sodium sulfate. h. Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.
3. GC-MS Analysis: a. Inject 1-2 µL of the concentrated extract into the GC-MS system. b. GC Conditions (example):
- Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. c. MS Conditions (example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[1]
- Ions to Monitor:
- Guaiacol: m/z 124 (quantifier), 109 (qualifier).
- Guaiacol-¹³C₆: m/z 130 (quantifier).
- Include ions for other target analytes (e.g., 4-methylguaiacol).
4. Quantification: a. Prepare a calibration curve using a series of standards containing known concentrations of the target analytes and a constant concentration of the Guaiacol-¹³C₆ internal standard. b. Calculate the concentration of each volatile phenol (B47542) in the grape sample based on the ratio of the analyte peak area to the internal standard peak area and the established calibration curve.[1]
Protocol 2: Analysis of Total (Free + Bound) Volatile Phenols in Grapes
This protocol includes an acid hydrolysis step to release the volatile phenols from their glycosidic conjugates before extraction and analysis.
1. Sample Preparation and Hydrolysis: a. Follow steps 1a-1c from Protocol 1. b. Spike the sample with a known concentration of Guaiacol-¹³C₆ internal standard solution. c. Add concentrated hydrochloric acid to adjust the pH to approximately 1.0.[1] d. Add sodium chloride to saturate the aqueous phase.[1] e. Cap the tube tightly and heat at 100 °C for 1 hour in a heating block or water bath to hydrolyze the glycosidic bonds.[1][3] f. Allow the sample to cool to room temperature.
2. Extraction: a. Follow steps 2b-2h from Protocol 1.
3. GC-MS Analysis and Quantification: a. Follow steps 3 and 4 from Protocol 1. The resulting concentration will represent the total (free + bound) volatile phenols in the grape sample.
Experimental Workflow Diagram
Caption: Workflow for free and total smoke taint phenol analysis.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using these protocols. The values are illustrative and will vary depending on the grape variety, level of smoke exposure, and specific experimental conditions.
Table 1: Recovery and Precision of the Method
| Compound | Spiked Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Guaiacol | 5 | 99 | < 10 |
| 4-Methylguaiacol | 5 | 102 | < 10 |
| o-Cresol | 5 | 98 | < 12 |
| p-Cresol | 5 | 101 | < 12 |
| m-Cresol | 5 | 99 | < 12 |
| Syringol | 5 | 95 | < 15 |
Data adapted from typical performance characteristics of SIDA methods.
Table 2: Example Concentrations of Smoke Taint Markers in Grapes (µg/kg)
| Compound | Control Grapes (Non-Smoked) | Smoke-Exposed Grapes |
| Free Volatile Phenols | ||
| Guaiacol | < 1 | 15 |
| 4-Methylguaiacol | < 1 | 5 |
| Total Volatile Phenols (Free + Bound) | ||
| Guaiacol | 2 | 147 |
| 4-Methylguaiacol | 1 | 32 |
Concentrations are illustrative and based on data reported in the literature for smoke-affected grapes.[9]
Table 3: GC-MS Selected Ion Monitoring (SIM) Parameters
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Guaiacol | ~8.5 | 124 | 109 | 81 |
| Guaiacol-¹³C₆ (ISTD) | ~8.5 | 130 | 112 | 84 |
| 4-Methylguaiacol | ~9.2 | 138 | 123 | 95 |
| o-Cresol | ~9.8 | 108 | 107 | 79 |
| p-Cresol | ~10.1 | 108 | 107 | 79 |
| m-Cresol | ~10.3 | 108 | 107 | 79 |
| Syringol | ~11.4 | 154 | 139 | 111 |
Retention times are approximate and will depend on the specific GC column and conditions used.
Conclusion
The use of Guaiacol-¹³C₆ as an internal standard in a stable isotope dilution analysis provides a highly accurate and reliable method for the quantification of smoke taint markers in grapes. The detailed protocols for analyzing both free and total volatile phenols allow for a comprehensive assessment of the risk of smoke taint, enabling growers and winemakers to make informed decisions regarding harvesting and winemaking practices. The robustness of the SIDA-GC-MS method ensures that the data generated is of high quality, which is crucial for research, quality control, and mitigating the economic impact of smoke taint in the wine industry.
References
- 1. benchchem.com [benchchem.com]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grape smoke exposure risk assessment: Wine matrix impact on smoke marker compound smoke expression | BIO Web of Conferences [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Different Winemaking Protocols to Mitigate Smoke Taint Character in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mail.bcwgc.org [mail.bcwgc.org]
- 9. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
Application Notes and Protocols for the Preparation of Guaiacol-13C6 Stock Solutions and Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of Guaiacol-13C6 stock solutions and standards for use in quantitative analysis. This compound, a stable isotope-labeled version of Guaiacol (B22219), is an ideal internal standard for mass spectrometry-based assays, such as GC-MS and LC-MS, ensuring high accuracy and precision in complex matrices.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation of this compound solutions.
Table 1: this compound Stock and Working Solution Parameters
| Parameter | Stock Solution | Working Internal Standard Solution |
| Concentration | 1 mg/mL | 100 ng/mL |
| Solvent | Methanol (B129727) (LC-MS Grade) | Methanol (LC-MS Grade) |
| Preparation | Dissolve 1 mg of this compound in 1 mL of methanol. | Dilute the 1 mg/mL stock solution with methanol. |
| Storage | 2-8°C in an amber, airtight vial. | 2-8°C in an amber, airtight vial. |
| Short-term Stability | Stable for at least 6 months at 2-8°C. | Prepare fresh or use within a few weeks when stored at 2-8°C. |
| Long-term Stability | Store at -20°C for extended stability. | Not recommended for long-term storage. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | ¹³C₆H₈O₂ |
| Molecular Weight | ~130.14 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Purity | ≥98% |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Methanol (LC-MS Grade)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Sonicator
Preparation of 1 mg/mL this compound Stock Solution
-
Weighing: Accurately weigh 1 mg of this compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound to a 1 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 0.8 mL of LC-MS grade methanol to the volumetric flask.
-
Mixing: Cap the flask and vortex or sonicate until the this compound is completely dissolved.
-
Final Volume: Bring the solution to the 1 mL mark with methanol.
-
Homogenization: Invert the flask several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store at 2-8°C for short-term use or -20°C for long-term storage.
Preparation of 100 ng/mL this compound Working Internal Standard Solution
-
Stock Solution Retrieval: Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.
-
Initial Dilution (if necessary): Prepare an intermediate dilution if a more manageable volume is needed for the final dilution. For example, pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and dilute with methanol to obtain a 10 µg/mL solution.
-
Final Dilution: From the 10 µg/mL intermediate solution, pipette 100 µL into a 10 mL volumetric flask.
-
Final Volume: Dilute to the 10 mL mark with methanol.
-
Homogenization: Cap the flask and invert several times to ensure thorough mixing.
-
Storage: Transfer the working internal standard solution to a labeled amber glass vial and store at 2-8°C. It is recommended to prepare this solution fresh or use it within a few weeks.
Stability and Storage
This compound, like its unlabeled counterpart, is susceptible to oxidative degradation, which can be accelerated by exposure to light and air.[2] To ensure the integrity of the prepared solutions, the following storage conditions are recommended:
-
Stock Solutions: Store at 2-8°C in tightly sealed amber vials to protect from light. For long-term storage (beyond 6 months), store at -20°C.
-
Working Solutions: Due to the lower concentration, it is advisable to prepare working solutions fresh. If stored, they should be kept at 2-8°C in amber vials and used within a few weeks. Aqueous solutions of guaiacol are not recommended for storage for more than one day.
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
References
Application Note: Quantification of Guaiacol Precursors by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol (B22219), a key compound contributing to aroma and flavor in various products, is also a significant biomarker for environmental exposure and metabolic processes. The quantification of its precursors is crucial for understanding its formation pathways in diverse matrices such as food, beverages, and biological samples. This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of major guaiacol precursors, including ferulic acid, vanillin (B372448), and isoeugenol (B1672232).
Guaiacol is formed from these precursors through various enzymatic and chemical reactions. For instance, Alicyclobacillus acidoterrestris can produce guaiacol from vanillin and vanillic acid.[1][2] Understanding the concentration of these precursors is essential for quality control in the food and beverage industry, as well as for toxicological and metabolic studies.
Signaling Pathway of Guaiacol Formation
Caption: Metabolic pathway illustrating the conversion of precursors to guaiacol.
Experimental Workflow
Caption: General experimental workflow for the quantification of guaiacol precursors.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is effective for biological samples like plasma or urine.[3] For more complex matrices like fish tissue, a liquid-liquid extraction followed by a clean-up step is necessary.[4][5] For food matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be employed.[6]
Protocol for Biological Fluids (Plasma/Urine): [3]
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
Protocol for Fish Tissue (for Isoeugenol): [4][5]
-
Homogenize 1 g of tissue with 10 mL of acetone.
-
Centrifuge and collect the supernatant.
-
Evaporate the solvent and reconstitute in a suitable buffer.
-
Proceed with derivatization if necessary.
Derivatization for Isoeugenol (Optional but enhances sensitivity): [4][5]
-
To the extracted sample, add 200 µL of dansyl chloride solution and 40 µL of 0.1 M NaOH.
-
Vortex for 20 seconds and let it stand at room temperature for 15-20 minutes.
-
The sample is then ready for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Liquid Chromatography Conditions
| Parameter | Ferulic Acid & Vanillin | Isoeugenol |
| Column | C18 (e.g., 2.1 mm x 100 mm, 2.6 µm)[6] | Zorbax Eclipse XDB-C18 (4.6 x 50 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile[7] | Acetonitrile[5] |
| Flow Rate | 0.3 mL/min | 0.5 mL/min[5] |
| Gradient | Optimized for compound separation | 65:35 Acetonitrile:Water (Isocratic)[5] |
| Column Temp. | 40°C | 40°C[5] |
| Injection Vol. | 5 µL | 2 µL[5] |
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Capillary Voltage | Optimized for specific instrument |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Optimized for specific instrument |
Table 3: MRM Transitions for Guaiacol Precursors
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Ferulic Acid | 193.1 | 134.1 | 15 | Negative |
| Vanillin | 151.1 | 93.0 | 20 | Negative |
| Isoeugenol | 165.1 | 150.1 | 12 | Positive |
| Guaiacol (for reference) | 125.1[3] | 93.1[3] | 25 | Positive[3] |
| 4-Ethylguaiacol (4EG) | 151[8] | 136[8] | - | - |
Quantitative Data
Table 4: Method Validation Parameters
| Analyte | Linearity Range | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (%RSD) |
| Ferulic Acid | 1 - 1000 | 0.5 | 1.5 | 95 - 105 | < 10 |
| Vanillin | 50 - 5000[7] | 10[7] | 50[7] | 90.7 - 98.5[7] | < 10[7] |
| Isoeugenol | 2.5 - 40 ng/g[4][5] | 0.2 - 0.7 ng/g[4][5] | 2.5 ng/g[4][5] | 91.2 - 108.0[4][5] | 2.6 - 8.0[4][5] |
| 4-Ethylguaiacol (4EG) | 10 - 5000[8] | 10[8] | 50[8] | - | - |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of guaiacol precursors in various matrices. The use of stable isotope-labeled internal standards is recommended to ensure accuracy and precision. The provided protocols and parameters can be adapted to specific laboratory instrumentation and sample types. This application note serves as a comprehensive guide for researchers and scientists in the fields of food science, environmental analysis, and metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. Precursors and metabolic pathway for guaiacol production by Alicyclobacillus acidoterrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a LC-MS/MS method for the determination of isoeugenol in finfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Simultaneous Determination of Eugenol and Its Five Derivatives in Aquatic Products by Ultra-high Performance Liquid Chromatography-Tandem Mass Spectrometry Combined with Quick, Easy, Cheap, Effective, Rugged and Safe Extraction [spkx.net.cn]
- 7. agilent.com [agilent.com]
- 8. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Guaiacol-13C6 in Food and Beverage Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Guaiacol-13C6 as an internal standard in the quantitative analysis of guaiacol (B22219) in various food and beverage matrices. Guaiacol is a key aroma compound, contributing desirable smoky and spicy notes to products like roasted coffee, whiskey, and smoked foods. However, it can also be an indicator of microbial spoilage or environmental contamination, such as "smoke taint" in wine grapes exposed to wildfires. Accurate quantification of guaiacol is therefore crucial for quality control, flavor profiling, and safety assessment.
The use of a stable isotope-labeled internal standard like this compound in Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate and precise quantification. This method effectively compensates for variations in sample preparation, extraction efficiency, and instrument response, which is particularly critical in complex food and beverage matrices. The analytical techniques of choice are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique. A known amount of the isotopically labeled analyte, in this case, this compound, is added to the sample at the beginning of the analytical workflow. This "spiked" internal standard has nearly identical chemical and physical properties to the endogenous, unlabeled guaiacol. Consequently, it experiences the same losses during sample preparation and extraction and exhibits similar ionization efficiency in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, any variations in the analytical process are canceled out, leading to highly accurate and precise quantification.
Quantitative Data Presentation
The following tables summarize typical performance data for the quantitative analysis of guaiacol using stable isotope dilution analysis with mass spectrometry. While specific values for this compound may vary depending on the matrix, instrumentation, and laboratory conditions, these tables provide a benchmark for method development and validation. The data presented is a synthesis from various studies employing isotopically labeled guaiacol standards.
Table 1: GC-MS/MS Method Performance for Guaiacol Analysis
| Parameter | Wine | Whiskey | Roasted Coffee |
| Linear Range | 1 - 100 µg/L | 10 - 1000 µg/L | 50 - 5000 µg/kg |
| Limit of Detection (LOD) | ≤ 0.5 µg/L | ≤ 2 µg/L | ≤ 10 µg/kg |
| Limit of Quantification (LOQ) | 1 µg/L | 5 µg/L | 25 µg/kg |
| Recovery | 95 - 105% | 92 - 108% | 90 - 110% |
| Precision (RSD%) | < 10% | < 12% | < 15% |
Table 2: LC-MS/MS Method Performance for Guaiacol Analysis
| Parameter | Wine | Fruit Juice |
| Linear Range | 0.5 - 50 µg/L | 1 - 100 µg/L |
| Limit of Detection (LOD) | ≤ 0.1 µg/L | ≤ 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L | 1 µg/L |
| Recovery | 98 - 103% | 96 - 105% |
| Precision (RSD%) | < 8% | < 10% |
Experimental Protocols
The following are detailed protocols for the analysis of guaiacol in wine and coffee using this compound as an internal standard.
Protocol 1: Quantification of Guaiacol in Wine by GC-MS/MS
This protocol is suitable for determining free guaiacol in wine, a key indicator of smoke taint.
3.1.1. Materials and Reagents
-
Guaiacol (analytical standard, ≥98% purity)
-
This compound (≥98% purity, 99% 13C enrichment)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
15 mL glass centrifuge tubes with PTFE-lined caps
-
2 mL autosampler vials
3.1.2. Preparation of Standards and Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of guaiacol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the guaiacol stock solution with a 12% ethanol/water solution to cover the desired concentration range (e.g., 1-100 µg/L).
-
Internal Standard Spiking Solution (10 µg/L): Prepare a spiking solution of this compound in methanol.
3.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 5 mL of the wine sample into a 15 mL centrifuge tube.
-
Add 50 µL of the 10 µg/L this compound internal standard spiking solution.
-
Add 2 mL of dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS/MS analysis.
3.1.4. GC-MS/MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: 250°C, splitless mode (1 µL injection volume)
-
Oven Program: 40°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Transfer Line: 280°C.
-
MRM Transitions:
-
Guaiacol: Precursor ion m/z 124 -> Product ions m/z 109 (quantifier), m/z 81 (qualifier).
-
This compound: Precursor ion m/z 130 -> Product ion m/z 115 (quantifier).
-
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of guaiacol to this compound against the concentration of the calibration standards.
-
Determine the concentration of guaiacol in the wine samples from the calibration curve.
Protocol 2: Quantification of Guaiacol in Roasted Coffee by LC-MS/MS
This protocol is suitable for determining the guaiacol content in roasted coffee beans.
3.2.1. Materials and Reagents
-
Guaiacol (analytical standard, ≥98% purity)
-
This compound (≥98% purity, 99% 13C enrichment)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water
-
50 mL polypropylene (B1209903) centrifuge tubes
-
0.22 µm PTFE syringe filters
3.2.2. Preparation of Standards and Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of guaiacol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the guaiacol stock solution with methanol/water (50:50, v/v) to cover the desired concentration range (e.g., 50-5000 µg/kg).
-
Internal Standard Spiking Solution (1 mg/L): Prepare a spiking solution of this compound in methanol.
3.2.3. Sample Preparation (Solvent Extraction)
-
Grind roasted coffee beans to a fine powder.
-
Weigh 1 g of the ground coffee into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 mg/L this compound internal standard spiking solution.
-
Add 10 mL of methanol/water (80:20, v/v).
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
3.2.4. LC-MS/MS Parameters
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 5 minutes, hold for 1 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
MRM Transitions:
-
Guaiacol: Precursor ion m/z 125 [M+H]+ -> Product ions m/z 110 (quantifier), m/z 92 (qualifier).
-
This compound: Precursor ion m/z 131 [M+H]+ -> Product ion m/z 116 (quantifier).
-
3.2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of guaiacol to this compound against the concentration of the calibration standards.
-
Determine the concentration of guaiacol in the coffee samples from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of guaiacol using this compound as an internal standard.
Caption: Experimental workflow for GC-MS/MS analysis of guaiacol in wine.
Application of Guaiacol-13C6 in Pharmaceutical Bioanalysis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of Guaiacol-13C6 as a stable isotope-labeled internal standard (IS) in the quantitative bioanalysis of guaiacol (B22219). These guidelines are intended for professionals in pharmaceutical research and development, clinical diagnostics, and environmental exposure monitoring.
Introduction to Guaiacol and the Role of this compound
Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound found in wood smoke and is a metabolite of certain drugs, such as the expectorant guaifenesin. Its quantification in biological matrices like plasma and urine is crucial for pharmacokinetic studies, toxicological assessments, and monitoring environmental exposures.[1]
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), stable isotope dilution analysis (SIDA) is the gold standard for accuracy and precision.[2] this compound, where the six carbon atoms of the benzene (B151609) ring are replaced with the heavy isotope ¹³C, serves as an ideal internal standard for guaiacol quantification.[3] Due to its identical chemical and physical properties to the unlabeled guaiacol, this compound co-elutes chromatographically and experiences the same effects of sample preparation (e.g., extraction efficiency) and matrix-induced ion suppression or enhancement in the mass spectrometer.[4] This co-behavior allows for the accurate correction of analytical variability, leading to reliable and reproducible results.[4]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of guaiacol in human plasma using this compound as an internal standard, adhering to FDA guidelines for bioanalytical method validation.[5]
Table 1: LC-MS/MS Method Validation Summary for Guaiacol in Human Plasma
| Validation Parameter | Acceptance Criteria | Result |
| Linearity & Range | ||
| Calibration Curve Model | Linear, 1/x² weighting | Pass |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.99 |
| Range | 1.00 - 1000 ng/mL | Pass |
| Sensitivity | ||
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120% | 1.00 ng/mL |
| Intra-day Precision & Accuracy (n=5) | ||
| LLOQ (1.00 ng/mL) | Precision (CV) ≤ 20%, Accuracy (RE) ± 20% | CV: 8.3%, RE: +6.0% |
| Low QC (3.00 ng/mL) | Precision (CV) ≤ 15%, Accuracy (RE) ± 15% | CV: 5.1%, RE: +8.2% |
| Medium QC (100 ng/mL) | Precision (CV) ≤ 15%, Accuracy (RE) ± 15% | CV: 3.8%, RE: +4.5% |
| High QC (800 ng/mL) | Precision (CV) ≤ 15%, Accuracy (RE) ± 15% | CV: 2.9%, RE: -2.1% |
| Inter-day Precision & Accuracy (n=5, 3 days) | ||
| LLOQ (1.00 ng/mL) | Precision (CV) ≤ 20%, Accuracy (RE) ± 20% | CV: 9.1%, RE: +7.5% |
| Low QC (3.00 ng/mL) | Precision (CV) ≤ 15%, Accuracy (RE) ± 15% | CV: 6.2%, RE: +6.9% |
| Medium QC (100 ng/mL) | Precision (CV) ≤ 15%, Accuracy (RE) ± 15% | CV: 4.5%, RE: +3.8% |
| High QC (800 ng/mL) | Precision (CV) ≤ 15%, Accuracy (RE) ± 15% | CV: 3.5%, RE: -1.7% |
| Matrix Effect & Recovery | ||
| Recovery (Low, Medium, High QC) | Consistent and reproducible | 85.4% - 92.1% |
| Matrix Factor (IS Normalized) | 0.85 - 1.15 | 0.98 - 1.05 |
*CV: Coefficient of Variation; RE: Relative Error. Data synthesized from typical bioanalytical method validation results.[6][7]
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Guaiacol in Human Plasma
This protocol describes a robust method for the quantification of guaiacol in human plasma using a simple protein precipitation extraction followed by LC-MS/MS analysis.
3.1.1. Materials and Reagents
-
Guaiacol (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Drug-free human plasma (K2-EDTA)
3.1.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of guaiacol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the guaiacol stock solution in 50:50 methanol/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol/water.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., LLOQ: 1 ng/mL, Low: 3 ng/mL, Medium: 100 ng/mL, High: 800 ng/mL).
3.1.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.[1]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).[1]
-
Vortex briefly and inject onto the LC-MS/MS system.
3.1.4. LC-MS/MS Parameters
-
LC System: UPLC/HPLC system capable of binary gradient elution
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
Guaiacol: Precursor > Product (e.g., m/z 125.1 > 110.1)
-
This compound: Precursor > Product (e.g., m/z 131.1 > 116.1)
-
Note: The specific precursor and product ions, as well as instrument-dependent parameters like collision energy (CE) and declustering potential (DP), must be optimized for the specific mass spectrometer being used.
-
Protocol 2: GC-MS Quantification of Guaiacol in Biological Matrices
This protocol is suitable for the analysis of guaiacol in matrices where its volatility can be exploited, such as in some pharmacokinetic studies or for the analysis of headspace samples.
3.2.1. Materials and Reagents
-
Guaiacol (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
GC-grade ethyl acetate (B1210297), methanol
-
Anhydrous sodium sulfate (B86663)
3.2.2. Preparation of Solutions
-
Prepare stock, working standard, and internal standard solutions as described in Protocol 1, using methanol as the solvent.
3.2.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma or urine sample into a glass tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
3.2.4. GC-MS Parameters
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: DB-HeavyWAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C, splitless mode
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes[3]
-
-
MS System: Mass spectrometer with Electron Ionization (EI) source
-
Ionization Mode: EI at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Guaiacol: m/z 124 (quantifier), m/z 109 (qualifier)[3]
-
This compound: m/z 130 (quantifier), m/z 115 (qualifier) (assuming M+6)
-
-
Source Temperature: 230°C
-
Transfer Line Temperature: 250°C
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for guaiacol quantification.
Logical Relationship for Quantification
Caption: Quantification using an internal standard.
Guaiacol's Anti-inflammatory Signaling Pathway
Caption: Guaiacol inhibits NF-κB pathway activation.
References
- 1. Toll-like receptor 4 activates NF-κB and MAP kinase pathways to regulate expression of proinflammatory COX-2 in renal medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
- 3. Cox-2 is regulated by toll-like receptor-4 (TLR4) signaling and is important for proliferation and apoptosis in response to intestinal mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
- 5. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-C-IRMS Analysis of Volatile Compounds Using ¹³C Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of volatile organic compounds (VOCs) using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) with ¹³C-labeled internal standards. This powerful technique, known as Compound-Specific Isotope Analysis (CSIA), enables the precise measurement of carbon isotope ratios (¹³C/¹²C) in individual volatile compounds within a complex mixture.[1][2][3] Applications are widespread, ranging from food authenticity and flavor analysis to environmental monitoring and drug development.[4][5][6]
Principle of GC-C-IRMS
GC-C-IRMS combines the separation capabilities of gas chromatography with the high-precision isotope ratio measurement of mass spectrometry.[2] Volatile compounds in a sample are first separated based on their physicochemical properties on a GC column.[7] As each compound elutes from the GC, it is quantitatively converted into carbon dioxide (CO₂) and water in a high-temperature combustion furnace.[2][3][8] After the removal of water, the resulting CO₂ gas is introduced into the ion source of the isotope ratio mass spectrometer. The IRMS simultaneously measures the ion beams corresponding to the major isotopologues of CO₂ (m/z 44, 45, and 46), allowing for the precise determination of the ¹³C/¹²C ratio.[5] This ratio is typically expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.[5]
The use of ¹³C-labeled internal standards is crucial for both qualitative and quantitative analysis. These standards, which are isotopically enriched analogues of the target analytes, are added to the sample before analysis. They serve to normalize for variations in sample preparation and instrument performance, thereby improving the accuracy and reproducibility of the measurements.
Experimental Workflow
The general workflow for GC-C-IRMS analysis of volatile compounds is depicted in the following diagram.
Caption: A flowchart illustrating the key stages of GC-C-IRMS analysis.
Detailed Experimental Protocols
The following are example protocols for the analysis of volatile compounds in different matrices. These should be adapted based on the specific application and available instrumentation.
Protocol 1: Static Headspace (SHS) GC-C-IRMS of Volatile Aromatics in Aqueous Samples
This protocol is suitable for the analysis of volatile aromatic compounds such as benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in water samples.[9]
3.1.1. Sample Preparation and Instrumentation
-
Standard Preparation: Prepare a stock solution of the target analytes and a separate stock solution of the corresponding ¹³C-labeled internal standards in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solutions in deionized water in 20 mL headspace vials.
-
Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL headspace vial. Add a known amount of the ¹³C-labeled internal standard mixture. To enhance the transfer of volatiles into the headspace, add approximately 3 g of sodium chloride to each vial.[9]
-
Instrumentation: A Thermo Scientific™ GC IsoLink II™ IRMS System with a TriPlus™ RSH Series Autosampler equipped with a Static Headspace (SHS) injection option is suitable for this analysis.[9]
3.1.2. GC-C-IRMS Method
| Parameter | Setting |
| GC System | Thermo Scientific TRACE 1310 GC |
| Injector | Split/Splitless (SSL) at 250°C |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| GC Column | TG-624 Silms (60 m x 0.32 mm ID, 1.8 µm film thickness) |
| Oven Program | 40°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min) |
| Combustion Furnace | 1000°C |
| IRMS System | Thermo Scientific Delta V Plus IRMS |
3.1.3. Data Analysis
-
Identify the chromatographic peaks of the target analytes and internal standards based on their retention times.
-
The instrument software (e.g., Thermo Scientific™ Qtegra™ Intelligent Scientific Data Solution) is used to calculate the raw δ¹³C values for each peak.[9]
-
Perform a two-point calibration using certified reference materials to normalize the measured δ¹³C values to the VPDB scale.[7]
-
Use the known δ¹³C value of the internal standard to correct for any instrumental fractionation.
Protocol 2: Solid-Phase Microextraction (SPME) GC-C-IRMS of Flavor Compounds in Wine
This protocol is designed for the analysis of volatile flavor compounds in wine, such as esters, ketones, and alcohols.[4]
3.2.1. Sample Preparation and Instrumentation
-
Standard Preparation: Prepare a synthetic wine solution (e.g., 12% ethanol (B145695) in water) and spike it with known concentrations of the target flavor compounds and their corresponding ¹³C-labeled internal standards to create calibration standards.
-
Sample Preparation: Place 5 mL of wine into a 20 mL headspace vial. Add the ¹³C-labeled internal standard mixture and 1 g of NaCl.
-
SPME: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 40 minutes at 40°C with agitation.[4]
-
Instrumentation: A GC-IRMS system such as a Thermo Fisher Scientific Trace 1310 GC coupled to a MAT 253 Plus IRMS via a GC Isolink II combustion interface is suitable.[4]
3.2.2. GC-C-IRMS Method
| Parameter | Setting |
| GC System | Thermo Fisher Scientific Trace 1310 GC |
| Injector | Splitless mode at 250°C for 2 minutes |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | 40°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min) |
| Combustion Furnace | 1000°C |
| IRMS System | Thermo Fisher Scientific MAT 253 Plus IRMS |
3.2.3. Data Analysis
-
Data acquisition and processing are performed using software such as Isodat 3.0.[4]
-
Peak identification is based on retention times compared to standards.
-
δ¹³C values are calibrated against certified reference materials.[4]
-
The final δ¹³C values of the analytes are reported after correction using the internal standards.
Data Presentation
Quantitative data from GC-C-IRMS analysis is typically presented in tables that summarize the δ¹³C values and the precision of the measurements.
Table 1: Example δ¹³C Values and Precision for Volatile Organic Compounds
| Compound | Matrix | δ¹³C (‰ vs. VPDB) | Standard Deviation (‰) | Reference |
| Benzene | Air | -25.3 | 1.0 | [6] |
| Toluene | Air | -26.2 | 0.7 | [6] |
| Allyl Alcohol | Garlic Powder | -24.8 | 0.3 (within-day) | [5] |
| Diallyl Disulfide | Garlic Powder | -29.9 | 0.2 (within-day) | [5] |
| Diallyl Trisulfide | Garlic Powder | -28.6 | 0.4 (within-day) | [5] |
| Isoamyl Acetate | Wine | -26.47 | 0.12 | [4] |
| 2-Phenylethanol | Wine | -29.30 | 0.60 | [4] |
| Ethyl Octanoate | Wine | -23.58 | 0.22 | [4] |
| Pristane | Crude Oil | -32.81 | 0.33 | [2] |
| Phytane | Crude Oil | -32.31 | 0.21 | [2] |
Table 2: Linearity of δ¹³C Measurements for BTX Compounds at Different Concentrations
| Compound | Concentration (ppb) | Measured δ¹³C (‰ vs. VPDB) |
| Benzene | 125 | -28.5 |
| 250 | -28.4 | |
| 500 | -28.6 | |
| 1000 | -28.5 | |
| 1500 | -28.5 | |
| Toluene | 125 | -27.9 |
| 250 | -27.8 | |
| 500 | -28.0 | |
| 1000 | -27.9 | |
| 1500 | -27.9 | |
| m-Xylene | 125 | -26.7 |
| 250 | -26.6 | |
| 500 | -26.8 | |
| 1000 | -26.7 | |
| 1500 | -26.7 | |
| Data adapted from Thermo Fisher Scientific Application Note.[9] |
Signaling Pathways and Logical Relationships
The logical relationship in the calibration and data processing workflow is critical for obtaining accurate results. The following diagram illustrates this process.
Caption: A diagram showing the data processing and calibration logic.
References
- 1. Calibration and Data Processing in Gas Chromatography Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. anchem.pl [anchem.pl]
- 4. academic.oup.com [academic.oup.com]
- 5. Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.) volatile fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ucalgary.ca [ucalgary.ca]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting poor recovery of Guaiacol-13C6 in sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of Guaiacol-13C6 during sample extraction.
Troubleshooting Guide: Poor Recovery of this compound
Low or inconsistent recovery of the this compound internal standard can compromise the accuracy and reliability of quantitative analyses. This guide provides a systematic approach to identifying and resolving common issues.
Question: What are the initial steps to take when I observe low recovery of my this compound internal standard?
Answer: Start with a systematic evaluation of your entire analytical workflow, from sample preparation to data acquisition. The issue can often be traced to one of three main areas: the sample preparation and extraction process, matrix effects, or instrument performance.
Here is a logical workflow to begin troubleshooting:
Stability of Guaiacol-13C6 in different solvents and storage conditions
This technical support center provides guidance on the stability, storage, and analysis of Guaiacol-13C6 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at room temperature, protected from light and moisture.[1] A tightly sealed container is crucial to prevent degradation.
Q2: How should I store this compound in solution?
A2: For short-term storage (up to 48 hours), solutions can be kept at room temperature or refrigerated (2-8°C).[2] For long-term storage, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, ethanol, and acetonitrile (B52724).
Q4: Is this compound sensitive to light?
A4: Yes, phenolic compounds like guaiacol (B22219) can be light-sensitive. It is recommended to store both the solid material and solutions in amber vials or otherwise protected from light to prevent photodegradation.
Q5: What are the potential degradation products of this compound?
A5: Degradation can occur through oxidation, leading to the formation of quinone-like compounds. Under thermal stress, degradation products can include catechol, hydroxybenzaldehyde, and methylcatechols.
Stability Data
While specific long-term stability data for this compound in various organic solvents is not extensively published, the following tables provide an estimate based on the stability of unlabeled guaiacol and other phenolic compounds. The stability is presented as the expected percentage of the compound remaining under specified conditions.
Table 1: Estimated Stability of this compound in DMSO
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| Room Temperature (in dark) | >95% | ~92% | ~83% | ~52% |
| 2-8°C (in dark) | >98% | >95% | >90% | >85% |
| -20°C (in dark) | >99% | >98% | >97% | >95% |
Data is extrapolated from a study on a large compound library in DMSO at room temperature.
Table 2: Estimated Stability of this compound in Alcoholic Solvents (Methanol/Ethanol)
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| Room Temperature (in dark) | >95% | >90% | >85% | >80% |
| 2-8°C (in dark) | >98% | >96% | >94% | >90% |
| -20°C (in dark) | >99% | >98% | >97% | >95% |
Data is estimated based on the general stability of phenolic compounds in alcoholic solutions.
Table 3: Estimated Stability of this compound in Acetonitrile
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| Room Temperature (in dark) | >97% | >95% | >90% | >85% |
| 2-8°C (in dark) | >99% | >97% | >95% | >92% |
| -20°C (in dark) | >99% | >98% | >97% | >96% |
Acetonitrile is generally considered a stable solvent for many organic compounds.
Experimental Protocols
Protocol for a Stability-Indicating HPLC-UV Method
This protocol outlines a general method for assessing the stability of this compound. Method validation and optimization may be required for specific applications.
1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
HPLC grade formic acid or phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Forced degradation equipment (oven, UV lamp, acid/base/oxidizing agent solutions)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a lower percentage of acetonitrile (e.g., 10%) and gradually increase to elute any more nonpolar degradation products. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 275 nm
-
Injection Volume: 10 µL
4. Forced Degradation Study:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
5. Analysis: Analyze the stressed samples by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main this compound peak. The peak purity of the this compound peak should be assessed using a PDA detector to confirm that no co-eluting peaks are present.
Troubleshooting Guide
Issue: The solid this compound has changed color (e.g., turned yellowish or brownish).
-
Question: Has the compound been exposed to light or air for an extended period?
-
Answer: Guaiacol and related phenolic compounds can oxidize upon exposure to air and light, leading to discoloration. This indicates potential degradation. It is advisable to verify the purity of the material using a suitable analytical method like HPLC before use. To prevent this, always store the compound in a tightly sealed, light-protected container.
-
Issue: I see extra peaks in the chromatogram of my this compound solution.
-
Question: How was the solution stored and for how long?
-
Answer: The presence of extra peaks may indicate degradation. Review the storage conditions and duration. Solutions stored at room temperature or exposed to light are more susceptible to degradation. Compare the chromatogram to that of a freshly prepared solution to confirm if the extra peaks are degradation products.
-
-
Question: Could the extra peaks be from the solvent or contaminants?
-
Answer: Inject a blank solvent to rule out solvent-related impurities. Ensure all glassware is clean to avoid contamination.
-
Issue: The peak area of this compound in my stock solution is decreasing over time.
-
Question: Are you using a validated stability-indicating method?
-
Answer: Ensure your analytical method can accurately quantify the parent compound in the presence of potential degradants. A non-specific method might not distinguish between the intact compound and co-eluting impurities.
-
-
Question: Have you experienced solvent evaporation?
-
Answer: If the solution container is not properly sealed, solvent evaporation can lead to an apparent increase in concentration, masking degradation. Conversely, if the compound is adsorbing to the container, the concentration could decrease. Use high-quality vials with secure caps.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected analytical results with this compound.
References
Technical Support Center: Overcoming Signal Suppression in ESI-MS with Isotopic Standards
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). The focus is on the proper use of stable isotope-labeled internal standards (SIL-IS) to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in ESI-MS and what causes it?
A: Signal suppression, also known as the matrix effect, is a common issue in LC-MS analysis where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a lower-than-expected ion signal, which can compromise the accuracy, precision, and sensitivity of an assay.[1]
The primary causes of signal suppression in the ESI source include:
-
Competition for Ionization: During the electrospray process, a limited number of excess charges are available on the surface of the droplets formed.[1][2][3] Co-eluting matrix components compete with the analyte for these charges, reducing the number of charged analyte ions that reach the gas phase.[2][3][4]
-
Changes in Droplet Properties: High concentrations of nonvolatile materials or other interfering compounds can increase the viscosity and surface tension of the ESI droplets.[1] This hinders solvent evaporation and the subsequent release of analyte ions into the gas phase.[1]
-
Analyte Co-precipitation: Nonvolatile materials in the matrix can cause the analyte to precipitate as the droplet evaporates, preventing it from being detected by the mass spectrometer.[1]
Q2: My analyte signal is low and inconsistent. How do I confirm that signal suppression is the cause?
A: Inconsistent and low signal intensity, especially when sample recovery seems adequate, is a strong indicator of variable matrix effects.[5] Different samples, even from the same matrix type, can contain varying levels of interfering compounds, leading to different degrees of signal suppression.[5]
The most direct way to diagnose signal suppression is through a post-column infusion experiment . This procedure helps identify the specific retention times where matrix components are eluting and causing suppression.[5][6]
Experimental Protocol: Post-Column Infusion Analysis
Objective: To identify chromatographic regions where co-eluting matrix components cause signal suppression.
Methodology:
-
System Setup: Configure the LC-MS/MS system with the analytical column and mobile phase gradient used for your analysis.
-
Infusion Line: Use a T-piece to connect a syringe pump to the flow path between the LC column and the ESI source.
-
Analyte Infusion: Continuously infuse a standard solution of your analyte at a low, steady flow rate (e.g., 5-10 µL/min). This should produce a stable, continuous signal (a flat baseline) when acquiring data in MRM or SIM mode for your analyte.
-
Blank Matrix Injection: Once a stable signal is achieved, inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column.
-
Data Analysis: Monitor the infused analyte's signal throughout the chromatographic run. A significant drop in the signal intensity indicates a region where matrix components are eluting and suppressing the analyte's ionization.[5][6]
Q3: How do stable isotope-labeled internal standards (SIL-IS) correct for signal suppression?
A: The use of a stable isotope-labeled internal standard in a technique known as Stable Isotope Dilution (SID) is considered the gold standard for mitigating matrix effects.[7][8] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[7]
The fundamental principle is that the SIL-IS and the native analyte exhibit nearly identical physicochemical properties.[8] Therefore, during sample preparation, chromatography, and ionization, they behave in the same way.[7] If the analyte signal is suppressed by 30% due to matrix effects, the SIL-IS signal will also be suppressed by 30%. Because quantitative analysis relies on the ratio of the analyte's peak area to the SIL-IS's peak area, this ratio remains constant and accurate, effectively canceling out the signal suppression.[7]
Figure 1: How a SIL-IS compensates for signal suppression.
Q4: I'm using a SIL-IS, but my results are still not accurate. What could be the issue?
A: While SIL-IS is a robust solution, certain factors can still lead to inaccuracies.
-
Isotopic Effect on Chromatography: Deuterium (²H)-labeled internal standards can sometimes elute slightly earlier than the non-labeled analyte.[8] If a strong matrix effect occurs in the narrow time window between the elution of the IS and the analyte, they will experience different degrees of suppression, leading to inaccurate results. Using SIL-IS with heavier isotopes like ¹³C or ¹⁵N is often preferred as they exhibit better co-elution with the analyte.[6][8]
-
Analyte-Induced Suppression: At high concentrations, the analyte itself can compete with and suppress the signal of the internal standard.[2][3] This can affect the linearity of the calibration curve.
-
Cross-Signal Contribution: Ensure that the isotopic purity of the standard is high and that there is no contribution from the analyte to the IS mass channel, or vice-versa.
The choice of isotopic label can significantly impact accuracy, especially in complex matrices.
| Isotopic Label Type | Analyte | Average Relative Error | Accuracy Assessment |
| ¹³C/¹⁵N-labeled IS | 4MHA | -2.3% | Meets ±15% criterion for quantitative methods.[8] |
| ²H-labeled IS | 4MHA | -0.9% | Meets ±15% criterion for quantitative methods.[8] |
| ¹³C-labeled IS | 2MHA | -3.5% | Meets ±15% criterion for quantitative methods.[8] |
| ²H-labeled IS | 2MHA | -38.4% | Fails to meet the ±15% criterion, demonstrating significant inaccuracy.[8] |
Table based on a spike accuracy experiment for urinary biomarkers 2MHA and 4MHA. Data from Crowe, J. B., et al. (2021).[8]
Q5: What is a standard experimental workflow for a Stable Isotope Dilution (SID) assay?
A: A well-defined and validated protocol is crucial for generating high-quality, reproducible quantitative data. The following outlines a generalized workflow for a SID assay.
Experimental Protocol: Generalized Stable Isotope Dilution Assay
-
Internal Standard Spiking: Add a precise, known amount of the appropriate SIL-IS to all samples, calibration standards, and quality control (QC) samples at the very beginning of the sample preparation process.[7] This is a critical step to ensure that any analyte loss during subsequent steps is mirrored by the IS.
-
Sample Extraction: Process the samples to remove proteins and other major interferences. Common techniques include:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.[7]
-
Liquid-Liquid Extraction (LLE): Use an immiscible organic solvent to selectively extract the analyte and IS.[7]
-
Solid-Phase Extraction (SPE): Pass the sample through a cartridge that retains the analyte and IS, allowing interfering components to be washed away.[7]
-
-
LC-MS/MS Analysis: Analyze the prepared samples using an LC-MS/MS system, typically in Multiple Reaction Monitoring (MRM) mode.[9] Monitor at least one specific precursor-to-product ion transition for both the analyte and the SIL-IS.
-
Data Processing & Calculation:
-
Integrate the peak areas for both the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte Area / SIL-IS Area) for each sample.
-
Generate a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by using the linear regression equation from the calibration curve.[7]
-
Figure 2: Generalized workflow for a stable isotope dilution assay.
Q6: Besides a SIL-IS, what other methods can help reduce signal suppression?
A: While SID is the most effective way to compensate for matrix effects, several strategies can be employed to minimize them before they occur. These are often used in combination.
-
Optimize Sample Cleanup: More rigorous sample preparation (e.g., using a more selective SPE sorbent) can remove a greater percentage of interfering matrix components.[10]
-
Improve Chromatographic Separation: Adjusting the LC mobile phase gradient or changing the column can separate the analyte from the interfering compounds, so they do not co-elute and compete in the ESI source.[5]
-
Reduce ESI Flow Rate: Lowering the flow rate (e.g., to the nL/min range) can reduce the severity of signal suppression by generating smaller, more efficiently desolvating droplets.[1][11]
-
Sample Dilution: A straightforward approach is to simply dilute the sample extract.[6] This reduces the concentration of both the analyte and the interfering matrix components.[12] However, this may not be feasible for trace analysis where sensitivity is critical.[1][13]
Figure 3: Troubleshooting workflow for signal suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmi-inc.com [gmi-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Precision in Mycotoxin Analysis with ¹³C Internal Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the precision of their mycotoxin analysis through the use of ¹³C internal standards. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during mycotoxin analysis using ¹³C internal standards.
Question: Why is the recovery of my target mycotoxin inconsistent or low, even with a ¹³C internal standard?
Answer: Several factors can contribute to poor or inconsistent recovery. Here are some potential causes and solutions:
-
Incomplete Extraction: The extraction solvent may not be optimal for the specific mycotoxin and matrix combination. Ensure the solvent system is appropriate for the polarity of your target analyte. For instance, a common extraction solution is a mixture of acetonitrile (B52724) and water. It is crucial to optimize this for your specific application.
-
Insufficient Homogenization: Mycotoxins can be heterogeneously distributed within a sample matrix. Thoroughly homogenize the sample to ensure the portion taken for analysis is representative of the whole.
-
pH of Extraction Solvent: The pH can significantly influence the extraction efficiency of certain mycotoxins. Acidifying the extraction solvent, for example with formic acid, can improve the recovery of acidic mycotoxins.
-
Internal Standard Spiking: Ensure the ¹³C internal standard is added to the sample before the extraction process begins. This allows it to compensate for any analyte loss during sample preparation.[1][2][3]
Question: I am observing significant signal suppression or enhancement for my analyte in LC-MS/MS analysis, despite using a ¹³C internal standard. What should I do?
Answer: While ¹³C internal standards are excellent at correcting for matrix effects, severe matrix interference can still pose a challenge.[4][5][6] Consider the following:
-
Improve Chromatographic Separation: Co-elution of matrix components with your target analyte can lead to ion suppression or enhancement.[7] Optimize your LC method to better separate the analyte from interfering compounds. This may involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition.
-
Sample Dilution: A "dilute and shoot" approach can be effective in reducing the concentration of matrix components injected into the mass spectrometer.[8] However, ensure your instrument has sufficient sensitivity to detect the diluted analyte.
-
Sample Cleanup: For complex matrices, additional sample cleanup steps may be necessary. Techniques like Solid-Phase Extraction (SPE) or immunoaffinity columns (IAC) can effectively remove interfering substances before LC-MS/MS analysis.[8]
Question: My chromatography is showing peak tailing or splitting for both the mycotoxin and its ¹³C internal standard. What could be the cause?
Answer: Since both the analyte and the internal standard are exhibiting similar chromatographic issues, the problem likely lies within the LC system or the method itself. Here are some common culprits:
-
Column Contamination: Residual matrix components from previous injections can accumulate on the column, leading to poor peak shape. Implement a robust column washing procedure between samples.
-
Column Degradation: The stationary phase of the column may be degrading. Try replacing the column with a new one of the same type.
-
Mobile Phase Issues: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for the analytes and the column chemistry.
-
Injection Solvent Mismatch: A significant mismatch in solvent strength between the sample extract and the mobile phase can cause peak distortion. If possible, the final extract should be in a solvent composition similar to the initial mobile phase conditions.
Frequently Asked Questions (FAQs)
Question: What are the main advantages of using ¹³C internal standards over other quantification methods like external standard or matrix-matched calibration?
Answer: ¹³C internal standards offer several key advantages:
-
Correction for Matrix Effects: They co-elute with the target analyte and experience the same ionization suppression or enhancement in the mass spectrometer, allowing for accurate correction.[4][5][6]
-
Compensation for Sample Preparation Losses: When added at the beginning of the workflow, they account for any analyte loss during extraction, cleanup, and concentration steps.
-
Improved Precision and Accuracy: By correcting for variations in sample preparation and instrumental analysis, ¹³C internal standards lead to more precise and accurate quantification.[4][5]
-
Single Calibration Curve for Multiple Matrices: The stable isotope dilution assay (SIDA) approach often allows the use of a single solvent-based calibration curve for various sample types, saving time and resources.[9]
Question: Is it acceptable to use one ¹³C internal standard to quantify multiple mycotoxins?
Answer: It is strongly recommended to use a specific ¹³C-labeled internal standard for each mycotoxin being quantified.[9] While it may seem cost-effective to use a single internal standard for several analytes, especially if they elute closely, this can lead to significant quantification errors.[9] The assumption that a single standard can account for the unique extraction recovery and ionization behavior of different mycotoxins is often incorrect.[9]
Question: What is the ideal mass difference between the native mycotoxin and its ¹³C internal standard?
Answer: A mass increase of at least 3 atomic mass units between the native analyte and its stable isotope-labeled analogue is recommended for small organic molecules like mycotoxins. This minimizes the risk of isotopic cross-talk, where the isotopic peaks of the native analyte interfere with the signal of the internal standard.
Question: Are there any disadvantages to using ¹³C internal standards?
Answer: The primary disadvantages are cost and availability. ¹³C-labeled standards can be expensive, and they may not be commercially available for all mycotoxins of interest. However, for high-throughput laboratories analyzing a wide variety of matrices, the time savings from avoiding matrix-matched calibrations can offset the higher initial cost.[9]
Data Presentation
The use of a corresponding ¹³C internal standard significantly improves the accuracy of mycotoxin quantification, especially in complex matrices.
Table 1: Comparison of Mycotoxin Quantification Accuracy With and Without a Matching ¹³C Internal Standard in Maize Flour
| Mycotoxin | Internal Standard Used | Assigned Concentration (ng/g) | Observed Concentration (ng/g) | Accuracy (%) |
| Deoxynivalenol (B1670258) | ¹³C₁₅-Deoxynivalenol | 1867.9 ± 37.36 | 1971 ± 195 | 94.8 |
| Aflatoxin B1 | ¹³C₁₇-Aflatoxin B1 | 8.68 ± 0.434 | 9.49 ± 0.85 | 91.4 |
| Ochratoxin A | ¹³C₂₀-Ochratoxin A | 4.48 ± 0.134 | 4.81 ± 0.75 | 93.2 |
| Zearalenone | ¹³C₁₇-Aflatoxin G1 | 31.26 ± 2.19 | 231 ± 25 | 13.5 |
| Data adapted from Restek Corporation. This table illustrates that using a non-matching internal standard (Aflatoxin G1 for Zearalenone) leads to poor accuracy.[9] |
Table 2: Impact of ¹³C Internal Standards on the Recovery of Mycotoxins in Spiked Pig Compound Feed
| Mycotoxin | Recovery without ¹³C IS (%) | RSD without ¹³C IS (%) | Recovery with ¹³C IS (%) | RSD with ¹³C IS (%) |
| Aflatoxin B₁ | 58.1 | 24.1 | 92.5 - 111.0 | 0.9 - 8.5 |
| T-2 toxin | 47.0 | N/A | 92.5 - 111.0 | 0.9 - 8.5 |
| This data demonstrates a significant improvement in recovery and a reduction in relative standard deviation (RSD) when using ¹³C internal standards.[10] |
Experimental Protocols
Detailed Methodology for Mycotoxin Analysis using Stable Isotope Dilution Assay (SIDA) and LC-MS/MS
This protocol is a generalized procedure based on established methods, such as those published by the FDA.[1][3]
1. Sample Preparation and Extraction
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the ¹³C-labeled internal standard mixture to the sample.
-
Add 20 mL of an extraction solvent (e.g., 50% acetonitrile in water, v/v).[1]
-
Vortex or shake vigorously for a specified time (e.g., 10 minutes) to ensure thorough extraction.
-
Centrifuge the sample at a sufficient speed and duration (e.g., 5000 rpm for 5 minutes) to pellet solid material.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. Preparation of Calibration Standards
-
Prepare a series of calibration standards by diluting a stock solution of native mycotoxins in a solvent identical to the extraction solvent (e.g., 50% acetonitrile in water, v/v).[1]
-
Fortify each calibration standard with the same amount of the ¹³C-labeled internal standard mixture as was added to the samples.
3. LC-MS/MS Analysis
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., C18) and a mobile phase gradient optimized for the separation of the target mycotoxins.
-
Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor at least two MRM transitions for each native mycotoxin and one for each ¹³C internal standard.
4. Data Analysis and Quantification
-
Identify each mycotoxin by its retention time and the presence of its characteristic MRM transitions.
-
Quantify the mycotoxins using the peak area ratio of the native mycotoxin to its corresponding ¹³C internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of each mycotoxin in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: A typical experimental workflow for mycotoxin analysis using ¹³C internal standards.
References
- 1. fda.gov [fda.gov]
- 2. Methods - [nucleus.iaea.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 10. 5 Common Mycotoxin Testing Pitfalls (and How to Overcome Them) - Romer Labs [stage-m-romerlabs-upgrade.ecxdev.io]
Technical Support Center: Isotopic Impurities in Labeled Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic impurities in labeled standards.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities in labeled standards?
Isotopically labeled standards, also known as internal standards (IS), are molecules in which one or more atoms have been replaced with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H or D).[1][2] Isotopic impurities refer to the presence of unlabeled or partially labeled versions of the standard within the "heavy" labeled stock.[3][4] For instance, a ¹³C₆-labeled compound might contain small amounts of the ¹³C₅, ¹³C₄, or even the completely unlabeled (¹²C₆) version.
Q2: Why are isotopic impurities a concern in quantitative analysis?
Isotopic impurities can significantly impact the accuracy and reliability of quantitative analytical methods, particularly those using mass spectrometry.[5][6][7] The primary issues include:
-
Inaccurate Quantification: The presence of unlabeled analyte in the stable isotope-labeled internal standard (SIL-IS) can lead to an overestimation of the analyte's concentration, especially at low levels.[5]
-
Non-linear Calibration Curves: At high concentrations, the M+n isotopic peaks of the analyte can overlap with the monoisotopic peak of the internal standard, leading to non-linearity in the calibration curve.[3]
-
False Positives: Contamination of the heavy standard with its light counterpart can be mistaken for the presence of the endogenous analyte in blank samples, leading to false-positive results.[4]
Q3: What is an acceptable level of isotopic purity for a labeled standard?
For most research and pharmaceutical applications, isotopic enrichment levels should be high, typically above 95%.[6] However, the required purity can depend on the specific application and the concentration of the analyte being measured. For analyses of low-abundance analytes, even minor impurities can have a significant impact.
Q4: How can I determine the isotopic purity of my labeled standard?
The isotopic purity of a labeled standard is typically determined using high-resolution mass spectrometry (HRMS), such as instruments like Orbitrap or Time-of-Flight (TOF) mass analyzers.[6][8][9] The process involves analyzing a high-concentration solution of the standard and comparing the observed isotopic distribution to the theoretical distribution.[3]
Troubleshooting Guides
Issue 1: High background signal for the analyte in blank samples spiked only with the internal standard.
Question: I'm seeing a significant peak for my analyte of interest in my blank samples that only contain the internal standard. What could be the cause and how do I fix it?
Answer: This issue is a classic sign of isotopic impurity, specifically the presence of the unlabeled analyte in your heavy-labeled internal standard.
Troubleshooting Steps:
-
Confirm the Source: The first step is to confirm that the signal is indeed from an impurity in the standard and not from other sources of contamination.
-
Assess Isotopic Purity: Perform a high-resolution mass spectrometry analysis of your internal standard stock solution to determine the level of the unlabeled analyte.
-
Implement Correction Strategies: If significant impurity is confirmed, you can either acquire a new, higher-purity standard or apply a mathematical correction to your data.
Experimental Protocol: Assessing Isotopic Purity of a Labeled Standard
This protocol outlines the steps to determine the level of unlabeled ("light") contamination in a "heavy" isotopically labeled standard using high-resolution mass spectrometry.[3]
1. Standard Preparation:
-
Prepare a stock solution of the heavy labeled standard at a concentration of 1 mg/mL in a high-purity solvent (e.g., methanol, acetonitrile).
-
Create a dilution series of the standard (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to find an optimal signal intensity for the mass spectrometer.[3]
2. Mass Spectrometry Analysis:
-
Infuse the prepared standard solutions directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).[3]
-
Acquire data in full scan mode over a mass range that encompasses both the "light" and "heavy" species.[3]
-
Ensure the mass resolution is sufficient to clearly distinguish between the different isotopic peaks.[8][9]
3. Data Analysis:
-
Extract the ion chromatograms for the monoisotopic mass of the "light" analyte and the "heavy" standard.[3]
-
Calculate the percentage of the light impurity using the following formula:
% Impurity = (Peak Area of Light Analyte / (Peak Area of Light Analyte + Peak Area of Heavy Standard)) * 100
Workflow for Isotopic Purity Assessment
Caption: Workflow for assessing the isotopic purity of a labeled standard.
Issue 2: My calibration curve is non-linear, especially at higher concentrations.
Question: My calibration curve is showing signs of saturation and is not linear at the upper concentration range. What could be causing this?
Answer: Non-linearity at high concentrations can be due to isotopic cross-contribution, where the M+n peaks of a high-concentration analyte overlap with the monoisotopic peak of the internal standard.[5]
Troubleshooting Steps:
-
Evaluate Isotopic Overlap: Use your mass spectrometry software to model the theoretical isotopic distribution of your analyte at a high concentration. Check for any overlap between the analyte's isotopic peaks and the internal standard's monoisotopic peak.[3]
-
Select a Better Internal Standard: If significant overlap is observed, consider using an internal standard with a larger mass difference from the analyte (ideally greater than 3 or 4 Da).[5]
-
Apply Mathematical Correction: If changing the standard is not feasible, a mathematical correction can be applied to the data to account for the cross-contribution.
Data Correction for Isotopic Cross-Contribution
When the isotopic distribution of the analyte interferes with the signal of the internal standard, and vice-versa, a mathematical correction is necessary. The corrected peak areas can be calculated using the following system of linear equations:
| Equation | Description |
| A_analyte_measured = A_analyte_true + (CF_IS->analyte * A_IS_true) | The measured analyte area is the sum of the true analyte area and the contribution from the internal standard. |
| A_IS_measured = A_IS_true + (CF_analyte->IS * A_analyte_true) | The measured internal standard area is the sum of the true internal standard area and the contribution from the analyte. |
Where:
-
A_measured: The experimentally measured peak area.
-
A_true: The true, corrected peak area.
-
CF_IS->analyte: The correction factor for the contribution of the internal standard at the analyte's m/z.
-
CF_analyte->IS: The correction factor for the contribution of the analyte at the internal standard's m/z.
These correction factors are determined by analyzing the pure analyte and pure internal standard solutions.
Logic for Data Correction
Caption: Logical relationship for correcting measured signals for cross-contamination.
Quantitative Data Summary
The following table provides an example of how to present the results from an isotopic purity analysis of a labeled standard.
| Sample | Analyte Peak Area (Light) | IS Peak Area (Heavy) | % Light Impurity |
| Labeled Standard Lot A | 5,000 | 995,000 | 0.50% |
| Labeled Standard Lot B | 25,000 | 975,000 | 2.50% |
In this example, Lot A has a significantly lower level of unlabeled impurity compared to Lot B and would be the preferred choice for sensitive quantitative assays.
This technical support guide provides a foundational understanding of how to identify, troubleshoot, and correct for isotopic impurities in labeled standards. For more complex scenarios or specific applications, consulting with a technical specialist is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
Technical Support Center: Correcting for Natural Isotope Abundance
Welcome to the technical support center for correcting for natural isotope abundance in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling in their mass spectrometry experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during data analysis.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance, and why does it need to be corrected in mass spectrometry?
A1: Many elements exist in nature as a mixture of stable isotopes, which are atoms of the same element that have different numbers of neutrons and, therefore, different masses.[1] For instance, while most carbon is ¹²C, about 1.1% is the heavier isotope ¹³C.[1][2] Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The presence of these naturally occurring heavy isotopes contributes to a molecule's measured isotopic distribution, creating a pattern of peaks (M, M+1, M+2, etc.).[3] This natural distribution can interfere with the interpretation of data from stable isotope labeling experiments, where isotopes like ¹³C are intentionally introduced to trace metabolic pathways.[1][4] Correction is crucial to distinguish between the isotopes incorporated from the experimental tracer and those already present, ensuring accurate quantification of labeling enrichment.[1][5]
Q2: What are the primary methods for correcting for natural isotope abundance?
A2: The most common methods for correction fall into two main categories:
-
Matrix-based methods: These methods use a correction matrix to mathematically remove the contribution of natural isotopes from the measured mass isotopomer distribution (MID).[1][6] The matrix is constructed based on the molecule's known elemental composition and the natural abundance of its constituent isotopes.[1][4]
-
Iterative methods: These approaches can handle imperfections in mass spectral data, such as missing peaks or low signal intensity, which might otherwise lead to unrealistic results like negative abundances after correction.[4]
Several software tools, such as IsoCorrectoR and AccuCor, are available to automate these corrections.[7][8]
Q3: What information do I need to perform the correction?
A3: To accurately correct for natural isotope abundance, you will need:
-
The elemental formula of the analyte.
-
The measured mass isotopomer distribution (the raw intensities of the M, M+1, M+2, etc. peaks).
-
The natural isotopic abundances of the elements in your molecule (see Table 1).
-
For tracer experiments, the isotopic purity of the labeled substrate is also required.[9]
Data Presentation: Natural Isotope Abundances
The following table summarizes the natural abundances of stable isotopes for elements commonly found in biological and pharmaceutical compounds.
| Element | Isotope | Atomic Mass (amu) | Natural Abundance (%) |
| Carbon | ¹²C | 12.00000 | 98.89 |
| ¹³C | 13.00335 | 1.11 | |
| Hydrogen | ¹H | 1.00783 | 99.985 |
| ²H (D) | 2.01410 | 0.015 | |
| Nitrogen | ¹⁴N | 14.00307 | 99.63 |
| ¹⁵N | 15.00011 | 0.37 | |
| Oxygen | ¹⁶O | 15.99491 | 99.759 |
| ¹⁷O | 16.99913 | 0.037 | |
| ¹⁸O | 17.99916 | 0.204 | |
| Sulfur | ³²S | 31.97207 | 95.0 |
| ³³S | 32.97146 | 0.76 | |
| ³⁴S | 33.96786 | 4.22 | |
| Chlorine | ³⁵Cl | 34.96885 | 75.77 |
| ³⁷Cl | 36.96590 | 24.23 | |
| Bromine | ⁷⁹Br | 78.91834 | 50.69 |
| ⁸¹Br | 80.91629 | 49.31 |
Data sourced from various chemistry resources.[2][10][11]
Experimental Protocols & Workflows
A typical workflow for a ¹³C isotope labeling experiment and subsequent data correction involves several key steps.[4] The process begins with cell culture and ends with quantitative analysis of the corrected data.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 8. chemrxiv.org [chemrxiv.org]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Head-to-Head Battle: Guaiacol-13C6 vs. Deuterium-Labeled Guaiacol as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In mass spectrometry-based assays, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Guaiacol-13C6 and deuterium-labeled guaiacol (B22219) as internal standards, supported by established principles and experimental data, to inform the selection of the optimal standard for your analytical needs.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry, designed to mimic the analyte of interest and compensate for variability in sample preparation, chromatography, and ionization.[1] While both this compound and deuterium-labeled guaiacol fall under the umbrella of SIL-IS, the nature of the isotopic labeling can significantly influence analytical performance. This guide delves into the nuances of each, providing a clear comparison to aid in the development of robust and reliable analytical methods.
The Isotope Effect: A Fundamental Differentiator
The primary distinction between 13C- and deuterium-labeled standards lies in the "isotope effect." Replacing hydrogen with deuterium (B1214612) (a 100% mass increase) can alter the physicochemical properties of a molecule more significantly than replacing carbon-12 with carbon-13 (an approximate 8% mass increase).[2] This difference can manifest in several ways that impact analytical accuracy.
Deuterium-labeled standards may exhibit a slight shift in chromatographic retention time compared to the unlabeled analyte.[3] This can be particularly problematic in complex matrices where matrix effects, such as ion suppression or enhancement, are not uniform across the chromatographic peak. If the internal standard does not perfectly co-elute with the analyte, it may not experience the same degree of matrix effects, leading to inaccurate quantification.[4] In contrast, 13C-labeled standards are chemically and physically almost identical to their unlabeled counterparts, ensuring perfect co-elution and more effective compensation for matrix effects.
Furthermore, deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with hydrogen from the solvent or matrix. This can compromise the isotopic purity and concentration of the internal standard, leading to erroneous results. 13C labels, integrated into the carbon skeleton of the molecule, are not prone to this exchange, offering superior stability.
Performance Data: A Comparative Overview
While a direct, head-to-head study comparing the quantitative performance of this compound and a deuterium-labeled guaiacol was not identified in the public domain, we can compile and compare performance data from studies using deuterium-labeled guaiacol and infer the expected performance of this compound based on well-established principles.
The following table summarizes typical performance characteristics for methods utilizing deuterium-labeled guaiacol (Guaiacol-d3 or Guaiacol-d4) as an internal standard.
| Parameter | Method | Analyte | Internal Standard | Linearity (r²) | LLOQ | Precision (RSD%) | Accuracy/Recovery (%) | Matrix | Reference |
| Linearity | GC-MS/MS | Guaiacol | d3-Guaiacol | Not Specified | 1 - 3.3 ng/mL | < 12% | Not Specified | Grapes | [5] |
| Linearity | LC-MS/MS | Guaiacol | Guaiacol-d4 | > 0.99 | 1 ng/mL | Intra-day: < 10%, Inter-day: < 15% | 85-115% | Human Plasma & Urine | [6] |
| Linearity | GC-MS | Guaiacol | Guaiacol-d4 | > 0.995 | 1 ng/mL | < 15% | 90-110% | Biological Matrices | [7] |
Based on the principles of isotope labeling, this compound is expected to provide at least comparable, and likely superior, performance in terms of precision and accuracy due to the mitigation of potential isotopic effects.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of quantitative assays. Below are generalized experimental protocols for the quantification of guaiacol using a stable isotope-labeled internal standard with GC-MS and LC-MS/MS.
GC-MS Protocol for Guaiacol in Biological Matrices
This protocol is adapted from a method using Guaiacol-d4 for high-throughput analysis.[7]
1. Materials and Reagents:
-
Guaiacol (analyte)
-
This compound or Deuterium-labeled Guaiacol (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
Biological matrix (e.g., plasma, urine)
2. Preparation of Standards:
-
Prepare primary stock solutions of guaiacol and the internal standard in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions of guaiacol by serial dilution of the primary stock solution.
-
Prepare an internal standard working solution at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation:
-
To 500 µL of the biological sample, add a known amount of the internal standard working solution.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Vortex and centrifuge to separate the layers.
-
Collect the organic layer and dry it with anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
4. GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, ramp to 250°C
-
Carrier Gas: Helium
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both guaiacol and the internal standard.
LC-MS/MS Protocol for Guaiacol in Human Plasma and Urine
This protocol is based on a validated method using Guaiacol-d4.[6]
1. Materials and Reagents:
-
Guaiacol (analyte)
-
This compound or Deuterium-labeled Guaiacol (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Human plasma or urine
2. Preparation of Standards:
-
Prepare stock solutions of guaiacol and the internal standard in methanol (e.g., 1 mg/mL).
-
Prepare working standards by serial dilution.
3. Sample Preparation:
-
To 100 µL of plasma or urine, add the internal standard.
-
Perform protein precipitation by adding ice-cold acetonitrile.
-
Vortex and centrifuge.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
4. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode. Optimize precursor-to-product ion transitions for both guaiacol and the internal standard.
Visualizing the Workflow and Structures
To better understand the selection process and the molecules involved, the following diagrams are provided.
Caption: Logical workflow for selecting a stable isotope-labeled internal standard.
Caption: Structures of Guaiacol, this compound, and Deuterium-Labeled Guaiacol.
Conclusion: Making the Right Choice
For the highest level of accuracy, precision, and robustness in the quantitative analysis of guaiacol, This compound is the superior choice of internal standard. Its ability to perfectly co-elute with the unlabeled analyte provides the most effective compensation for matrix effects and other sources of analytical variability.
While a deuterium-labeled guaiacol can be a viable and often more cost-effective alternative, it carries a higher risk of chromatographic shifts and incomplete compensation for matrix effects, which must be carefully evaluated during method development and validation. For demanding applications, such as regulated bioanalysis and pivotal clinical studies, the investment in a 13C-labeled internal standard is well justified by the enhanced data quality and reliability.
References
A Comparative Guide to Guaiacol Quantification: Method Validation Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of guaiacol (B22219), a widely used compound in pharmaceutical and food industries. The following sections detail the performance of a validated Reversed-Phase HPLC (RP-HPLC) method, compare it with alternative techniques, and provide a detailed experimental protocol for its validation, adhering to the International Council for Harmonisation (ICH) guidelines.
Comparative Performance of Analytical Methods
The quantification of guaiacol is predominantly achieved through chromatographic techniques. While methods like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are available, RP-HPLC remains a robust and widely accessible technique for routine analysis.[1] The performance of a validated RP-HPLC method is summarized below in comparison to a GC-MS/MS method.
| Parameter | RP-HPLC Method | GC-MS/MS Method |
| Analyte | Guaiacol | Guaiacol |
| Internal Standard | Not specified | d3-Guaiacol |
| Linearity (r²) | >0.999[2][3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | ≤ 1 ng/g[1] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[2][3] | 1 - 3.3 ng/mL[1] |
| Accuracy (Recovery %) | 98.6 – 101.2%[2] | Not Specified |
| Precision (RSD%) | Not Specified | < 12%[1] |
| Matrix | Pharmaceutical Dosage Forms[2] | Grapes[1] |
Note: The performance characteristics are based on the cited studies and may vary depending on the instrumentation, specific matrix, and laboratory conditions.
HPLC Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an HPLC method for guaiacol quantification, ensuring the reliability and accuracy of the results.
References
Cross-Validation of Guaiacol-13C6 with Other Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Guaiacol (B22219), a significant biomarker and flavoring compound. It focuses on the principles of cross-validation when employing Guaiacol-13C6 as a stable isotope-labeled internal standard in mass spectrometry-based methods, and compares its performance characteristics with alternative analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative analysis, as it accurately corrects for variations during sample preparation and instrument response.[1][2] This document synthesizes data from published studies to offer a comparative overview of method performance and includes detailed experimental protocols.
Comparative Performance of Analytical Methods
The quantification of Guaiacol is predominantly achieved through chromatographic techniques. The choice of method often depends on the sample matrix, required sensitivity, and the specific research question. When high accuracy and precision are paramount, isotope dilution mass spectrometry using a stable isotope-labeled internal standard such as this compound is the preferred method.[2][3]
| Performance Parameter | GC-MS with this compound (or equivalent deuterated IS) | HPLC-UV |
| Analyte | Guaiacol | Guaiacol |
| Internal Standard | This compound (analogous to Guaiacol-d4) | Not always used; external standard calibration is common |
| Linearity Range | 1 - 1000 ng/mL[4] | 6.0 - 70 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.995[4] | 0.9989[5] |
| Limit of Detection (LOD) | ≤ 1 ng/g[6] | 2 µg/mL[5] |
| Limit of Quantification (LOQ) | 1 - 3.3 ng/mL[6][7] | - |
| Reproducibility (RSD%) | < 12%[6] | - |
| Matrix | Grapes, Biological Fluids, Wine, Fruit Juice[3][6] | Pharmaceutical Syrup[5] |
Note: The performance characteristics are indicative of the cited studies and may vary based on instrumentation, matrix, and laboratory conditions. This compound is treated as analogous to deuterated guaiacol internal standards for the purpose of this comparison, as both are stable isotope-labeled standards used in isotope dilution analysis.
Experimental Protocols
Detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are provided below.
Quantification of Guaiacol using GC-MS with this compound Internal Standard
This method is based on the principle of isotope dilution mass spectrometry (IDMS), which is a gold standard for accurate quantification.[3] A known amount of this compound is added to the sample at the beginning of the sample preparation process.
a) Sample Preparation (Liquid-Liquid Extraction for Fruit Juice) [3]
-
Pipette 5 mL of the fruit juice sample into a 15 mL centrifuge tube.
-
Add a known concentration of this compound internal standard solution.
-
Add 2 mL of dichloromethane (B109758) (DCM).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the organic (bottom) layer containing Guaiacol and this compound.
-
Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic phase to remove any residual water.
-
Transfer the dried organic extract to a clean autosampler vial for GC-MS analysis.
b) GC-MS Conditions [3]
-
Gas Chromatograph: Standard GC system
-
Column: DB-HeavyWAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Guaiacol: Quantifier ion m/z 124, Qualifier ion m/z 109.
-
This compound: Quantifier ion m/z 130, Qualifier ion m/z 115 (predicted).
-
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
c) Data Analysis [6]
-
Integrate the peak areas for the quantifier ions of Guaiacol and this compound.
-
Calculate the response ratio (Area of Guaiacol / Area of this compound).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.
-
Determine the concentration of Guaiacol in the samples from the calibration curve.
Quantification of Guaiacol using HPLC-UV
This method is suitable for the analysis of Guaiacol in less complex matrices where high sensitivity is not the primary requirement.
a) Sample Preparation (Pharmaceutical Syrup) [5]
-
Accurately transfer a volume of the syrup equivalent to a known amount of Guaiacol into a volumetric flask.
-
Dilute with the mobile phase to the final volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol, water (containing 0.1% triethylamine), and acetonitrile (B52724) (e.g., 30:60:10, v/v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
c) Data Analysis
-
Integrate the peak area of the Guaiacol peak.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of Guaiacol in the samples from the calibration curve.
Visualizing Analytical Workflows and Biological Pathways
To better understand the experimental process and the biological context of Guaiacol, the following diagrams have been generated using Graphviz.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Simplified metabolic pathway of Guaiacol production.[9][10]
References
- 1. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Precursors and metabolic pathway for guaiacol production by Alicyclobacillus acidoterrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Unparalleled Accuracy of ¹³C₆-Glucose Stable Isotope Dilution Assays in Glucose Quantification
For researchers, scientists, and drug development professionals demanding the highest precision in glucose measurement, stable isotope dilution (SID) assays utilizing ¹³C₆-glucose coupled with mass spectrometry stand as the definitive reference method. This guide provides a comprehensive comparison of SID-MS with other common glucose quantification techniques, supported by experimental data, detailed protocols, and clear visual workflows.
Stable isotope dilution mass spectrometry (SID-MS) offers a direct and highly specific measurement of glucose, minimizing the interferences and inaccuracies inherent in other methods. By introducing a known amount of ¹³C₆-glucose as an internal standard, this technique corrects for sample loss during preparation and variations in instrument response, ensuring exceptional accuracy and precision.[1][2]
Comparative Analysis of Glucose Quantification Methods
The accuracy of glucose measurement is paramount in various research and clinical settings. While several methods are available, they differ significantly in their principles, specificity, and susceptibility to interference. The following tables summarize the performance of key analytical techniques.
Table 1: Performance Characteristics of Glucose Quantification Methods
| Feature | Mass Spectrometry with ¹³C₆-Glucose | Enzymatic Assays (e.g., Hexokinase, Glucose Oxidase) | High-Performance Liquid Chromatography (HPLC-RID) |
| Principle | Isotope dilution mass spectrometry; quantification based on the ratio of labeled to unlabeled glucose.[3] | Enzymatic conversion of glucose, leading to a measurable colorimetric or fluorescent signal.[3] | Separation of glucose from other sample components followed by detection, typically by refractive index.[3] |
| Specificity | Very High (distinguishes between endogenous and exogenous glucose).[1][3] | High for D-glucose, but can be susceptible to interference from other reducing substances or components of the sample matrix.[3][4] | Moderate to High, depending on the column and separation conditions. Can be affected by co-eluting compounds.[3] |
| Accuracy | Excellent, considered a reference method.[1][2][5] | Good, widely used in clinical laboratories.[6] | Good, but can be influenced by matrix effects. |
| Precision (CV) | <1% to <2%.[1][2][7] | ≤2.7% in laboratory settings.[4] | Variable, dependent on instrumentation and method. |
| Traceability | Traceable to SI units and NIST reference materials.[1][2] | Standardized, but can show bias compared to reference methods.[4][6] | Requires calibration with certified reference materials. |
Table 2: Comparison of ¹³C₆-Glucose ID-LC-MS/MS with NIST Certified Values [1]
| NIST SRM | Certified Glucose Value (mg/dL) | Measured Value by ID-UPLC-MRM (mg/dL) | % Bias |
| 909c Level 1 | 80.1 ± 1.2 | 79.8 | -0.37 |
| 909c Level 2 | 118.9 ± 1.8 | 119.9 | 0.84 |
| 965b Level 1 | 66.2 ± 0.6 | 65.6 | -0.91 |
| 965b Level 2 | 100.1 ± 1.0 | 101.1 | 1.00 |
| 965b Level 3 | 138.8 ± 1.4 | 139.5 | 0.50 |
| 965b Level 4 | 294.6 ± 2.9 | 293.4 | -0.41 |
As demonstrated in the table, the ¹³C₆-glucose isotope dilution UPLC-MRM assay shows a very low bias (average 0.67%) when compared to NIST certified values, highlighting its exceptional accuracy.[1]
Experimental Protocols
Detailed and standardized protocols are crucial for achieving accurate and reproducible results. Below are outlines for the key experimental procedures.
Protocol 1: Sample Preparation for ¹³C₆-Glucose ID-LC-MS/MS
-
Internal Standard Spiking: A known amount of ¹³C₆-glucose internal standard solution is added to the plasma or serum sample.[1][2]
-
Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile (B52724) or ethanol.[1][2] The sample is vortexed and then centrifuged to pellet the precipitated proteins.[1][8]
-
Supernatant Collection: The clear supernatant containing glucose and the internal standard is transferred to a clean tube.[1][7]
-
Evaporation and Reconstitution (for some methods): The supernatant may be evaporated to dryness under a stream of nitrogen and the residue reconstituted in an appropriate buffer for injection into the LC-MS/MS system.[2] For some UPLC-MRM methods, the supernatant can be directly injected after dilution.[1][7]
Protocol 2: ¹³C₆-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry
This protocol is based on a validated reference measurement procedure.[1]
-
Chromatographic Separation:
-
System: Waters Acquity UPLC system or equivalent.
-
Column: A suitable column for separating glucose is used.
-
Mobile Phase A: 95% acetonitrile, 2.5% methanol, 2.4% water, and 0.1% ammonium (B1175870) hydroxide.[1]
-
Mobile Phase B: 50% acetonitrile, 25% methanol, 24.9% water, and 0.1% ammonium hydroxide.[1]
-
Gradient: A gradient elution is performed to separate glucose from other sample components.
-
Flow Rate: A typical flow rate is used for the UPLC system.
-
Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.
-
-
Mass Spectrometric Detection:
-
System: Waters Xevo TQ mass spectrometer or equivalent triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[1]
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for both unlabeled glucose and ¹³C₆-glucose are monitored. For example:
-
MS Parameters: Source temperature, desolvation temperature, gas flows, and collision energies are optimized for maximum sensitivity and specificity.[1]
-
-
Quantification: The concentration of glucose in the sample is determined by calculating the ratio of the peak area of the endogenous glucose to the peak area of the ¹³C₆-glucose internal standard and comparing this to a calibration curve prepared with known concentrations of glucose and the internal standard.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key workflows.
Caption: Workflow of a Stable Isotope Dilution Mass Spectrometry Assay for Glucose.
Caption: Logical Relationship of Glucose Quantification Methods and Their Attributes.
References
- 1. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement procedure for glucose in serum using liquid chromatography isotope dilution--tandem mass spectrometry (LC-ID-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. Development and Validation of a Rapid (13)C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High accuracy analysis of glucose in human serum by isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
A Researcher's Guide to Evaluating the Purity of Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analyses are paramount. Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of precise quantification, particularly in mass spectrometry-based assays. However, the utility of a SIL-IS is directly dependent on its purity. This guide provides an objective comparison of the primary analytical techniques for evaluating the purity of SIL-IS, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate validation strategy.
The purity of a stable isotope-labeled internal standard is a composite of two critical attributes: chemical purity and isotopic purity (or enrichment) . Chemical purity refers to the absence of any extraneous chemical species, while isotopic purity quantifies the extent of incorporation of the desired stable isotope. Both aspects must be rigorously assessed to ensure the integrity of quantitative data. The two most powerful and commonly employed analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Purity Assessment Methods
High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the principal methods for the comprehensive evaluation of SIL-IS purity. Each technique offers distinct advantages and provides complementary information.
Table 1: Comparison of Key Performance Characteristics of HR-MS and qNMR for Purity Assessment
| Feature | High-Resolution Mass Spectrometry (HR-MS) | Quantitative NMR (qNMR) |
| Primary Application | Determination of isotopic purity (enrichment) and distribution of isotopologues. | Determination of absolute chemical purity and confirmation of isotopic labeling position. |
| Principle | Measures the mass-to-charge ratio of ions to distinguish between different isotopic forms of a molecule. | Measures the nuclear magnetic resonance of atomic nuclei, with signal intensity directly proportional to the number of nuclei. |
| Strengths | - High sensitivity and specificity for isotopic species.- Ability to resolve and quantify different isotopologues.- Provides detailed information on isotopic enrichment.[1] | - Primary ratio method, allowing for absolute quantification without a specific reference standard for the analyte.[2][3]- Non-destructive technique.- Confirms the structural integrity and position of the isotopic label.[1] |
| Limitations | - Does not directly provide absolute chemical purity.- Susceptible to matrix effects which can influence ionization efficiency. | - Lower sensitivity compared to MS.- Requires higher sample concentrations.- Potential for signal overlap in complex molecules. |
| Typical Uncertainty | Can achieve high precision in isotopic ratio measurements. | Can achieve low uncertainty for absolute purity determination (e.g., <0.5%). |
Experimental Data: A Case Study Comparison
To illustrate the practical application of these techniques, consider the following case study data for the purity assessment of a deuterated internal standard.
Table 2: Purity Assessment of a Deuterated Buspirone Internal Standard
| Analytical Method | Parameter Measured | Result |
| LC-HRMS | Isotopic Purity (d8-Buspirone) | 99.6% |
| Unlabeled (d0) Impurity | 0.3% | |
| Other Isotopologues (d1-d7) | 0.1% | |
| qNMR | Chemical Purity (vs. certified internal standard) | 99.2% |
| Confirmation of Deuteration Sites | Consistent with expected structure |
This data is a representative example compiled from typical performance characteristics and is intended for illustrative purposes.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible purity data.
High-Resolution Mass Spectrometry (HR-MS) Protocol for Isotopic Purity
This protocol outlines a general procedure for determining the isotopic purity of a SIL-IS using LC-HRMS.
1. Sample Preparation:
- Accurately weigh and dissolve the SIL-IS in a suitable high-purity solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
- Perform serial dilutions to a final concentration suitable for the mass spectrometer's linear range (typically in the ng/mL to low µg/mL range).
2. Liquid Chromatography:
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
3. Mass Spectrometry:
- Instrument: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.[4]
- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
- Scan Mode: Full scan mode with high resolution (>60,000) to resolve the isotopic peaks.
- Data Acquisition: Acquire data over the chromatographic peak of the analyte.
4. Data Analysis:
- Extract the ion chromatograms for the labeled (e.g., M+n) and unlabeled (M+0) forms of the compound.
- Integrate the peak areas for each isotopologue.
- Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(labeled) / (Area(labeled) + Area(unlabeled))] x 100
Quantitative NMR (qNMR) Protocol for Chemical Purity
This protocol describes a general procedure for determining the absolute chemical purity of a SIL-IS using qNMR with an internal calibration standard.
1. Sample Preparation:
- Accurately weigh a specific amount of the SIL-IS (e.g., 10 mg) into an NMR tube.
- Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.[2][3]
- Add a precise volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.
2. NMR Spectroscopy:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Nucleus: ¹H is most commonly used for qNMR.
- Acquisition Parameters:
- Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5-7 times the longest T1 value).
- Use a 90° pulse angle.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.
- Calculate the purity of the analyte using the following equation[3]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%) Where:
- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- IS = Internal Standard
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for HR-MS and qNMR purity assessment.
Caption: Experimental workflow for isotopic purity assessment using LC-HRMS.
Caption: Experimental workflow for chemical purity assessment using qNMR.
Conclusion
The evaluation of both chemical and isotopic purity is a non-negotiable step in the validation of stable isotope-labeled internal standards. High-resolution mass spectrometry is the method of choice for determining isotopic enrichment with high sensitivity and specificity. Concurrently, quantitative NMR serves as an indispensable, orthogonal technique for the accurate determination of absolute chemical purity and for confirming the structural integrity of the SIL-IS. A combined approach, leveraging the strengths of both HR-MS and qNMR, provides the most comprehensive and robust characterization of a SIL-IS, thereby ensuring the highest level of confidence in subsequent quantitative studies. For researchers in drug development and other scientific fields, a thorough understanding and implementation of these purity assessment strategies are fundamental to generating high-quality, reproducible, and reliable data.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Guaiacol Analysis in Smoke-Tainted Wine: A Guide for Researchers
The presence of guaiacol (B22219) in wine is a key indicator of smoke taint, a significant quality issue for wineries in regions prone to wildfires. Accurate and precise quantification of guaiacol is crucial for winemakers to make informed decisions regarding harvesting, processing, and blending of potentially affected grapes and wines. This guide provides an objective comparison of the performance of various analytical methods for guaiacol in smoke-tainted wine, supported by data from inter-laboratory studies and validated methods. It is intended for researchers, scientists, and professionals in the wine and analytical chemistry fields.
Data Presentation: Performance of Analytical Methods
The performance of analytical methods for guaiacol in wine has been evaluated in several inter-laboratory studies. These studies provide valuable insights into the accuracy, precision, and comparability of results obtained by different laboratories using various techniques. The predominant method for the analysis of free guaiacol is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with different sample preparation techniques such as Liquid-Liquid Extraction (LLE), Solid Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME)[1][2]. For glycosidically bound forms of guaiacol, methods involving hydrolysis followed by GC-MS or direct analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are common[3].
Inter-laboratory Study Performance for Guaiacol Analysis
A major inter-laboratory study involving nine commercial and research laboratories demonstrated that for free guaiacol, the mean accuracy was 94 ± 11% in a model wine sample[1][2][4]. This suggests a good level of accuracy across different laboratories. The results of this and other studies are summarized in the table below.
| Study Characteristic | Inter-laboratory Study 1 | Inter-laboratory Study 2 | Inter-laboratory Study 3 |
| Number of Laboratories | 9[1][2][4] | 4 | 18[3] |
| Primary Analytical Method | GC-MS with various sample preparations (LLE, SPE, SPME)[1][2] | GC-MS/MS | GC-MS and HPLC-MS/MS[3] |
| Accuracy (Guaiacol) | Mean accuracy of 94 ± 11% in model wine[1][2][4] | 97-99% recovery | Results for volatile markers were generally well-aligned[3] |
| Precision (Guaiacol) | Not explicitly stated as a single value, but noted that guaiacol showed better precision than other smoke taint markers like cresols[1] | Relative Standard Deviations (RSDs) of 5-13% | Not explicitly stated |
Method-Specific Performance for Guaiacol Analysis
Beyond inter-laboratory studies, individual method validation reports provide specific performance characteristics. These are crucial for laboratories to assess the suitability of a method for their specific needs.
| Performance Metric | GC-MS/MS | HS/SPME/GC/MS | HPLC-MS/MS (for 4-ethylguaiacol) |
| Limit of Detection (LOD) | ≤ 1 ng/g | 0.1 µg/kg | 10 µg/L |
| Limit of Quantification (LOQ) | 1 - 3.3 ng/mL | Not specified | 50 µg/L |
| Recovery | 97-99% | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results and for comparing the performance of different approaches. Below are summarized protocols for the most common methods used for guaiacol analysis in wine.
Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods
GC-MS is the most widely used technique for the analysis of free volatile phenols associated with smoke taint[1].
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): A common approach involves the extraction of the wine sample with an organic solvent. For instance, 3 mL of wine can be mixed with 7 mL of water, 4.5 g of ammonium (B1175870) sulfate, an internal standard, and 1.5 mL of dichloromethane. The mixture is vortexed and centrifuged, and the organic layer is collected for analysis.
-
Solid Phase Extraction (SPE): SPE is used to clean up and concentrate the analytes from the wine matrix. The protocol may involve passing the wine sample through a cartridge (e.g., Bond Elut PPL), which retains the phenols. The phenols are then eluted with a suitable solvent.
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is a solvent-free extraction method. A wine sample is placed in a vial, often with added salt to increase the volatility of the analytes. The vial is heated, and an SPME fiber is exposed to the headspace above the sample to adsorb the volatile phenols. The fiber is then directly desorbed in the GC inlet[5][6].
GC-MS/MS Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: A polar capillary column, such as a DB-HeavyWAX or equivalent, is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at 50°C and ramping up to 240°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for enhanced sensitivity and selectivity. For guaiacol, the quantifier ion is typically m/z 124, and a qualifier ion is m/z 109.
-
HPLC-MS/MS for Glycosidically Bound Guaiacol
For the analysis of non-volatile glycosidic precursors of guaiacol, HPLC-MS/MS is often the method of choice[3]. This can be done directly or indirectly after hydrolysis.
Sample Preparation and Hydrolysis:
-
To measure the total (free + bound) guaiacol, an acid hydrolysis step is performed to release the volatile phenols from their glycosidic precursors. This typically involves heating the sample with an acid (e.g., hydrochloric acid) before extraction[7].
-
For direct analysis of glycosides, a sample cleanup and concentration step using SPE is common.
HPLC-MS/MS Instrumental Parameters:
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid), is used.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for the guaiacol glycosides are monitored.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory comparison study, from sample preparation to data analysis.
Caption: Workflow of an inter-laboratory comparison study for guaiacol analysis in wine.
Conclusion
The inter-laboratory comparison data for guaiacol analysis in smoke-tainted wine indicates a generally good agreement between laboratories for the measurement of free guaiacol, with a mean accuracy of around 94% reported in a significant study[1][2][4]. However, it is also noted that results from different laboratories should not be directly compared without caution due to potential variance[1]. The analysis of glycosidically bound smoke taint markers has shown greater variability between laboratories, particularly when using methods that involve acid hydrolysis followed by GC-MS, as compared to direct analysis with HPLC-MS/MS[3].
For researchers and analytical professionals, the choice of method will depend on the specific requirements of the analysis, including the need to measure free versus bound forms of guaiacol, desired sensitivity, and available instrumentation. The provided protocols and performance data serve as a valuable resource for method selection, validation, and interpretation of results in the important task of managing smoke taint in wine. Participation in proficiency testing programs is highly recommended to ensure the ongoing validity and comparability of analytical results.
References
- 1. Correlating Sensory Assessment of Smoke-Tainted Wines with Inter-Laboratory Study Consensus Values for Volatile Phenols [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. awri.com.au [awri.com.au]
- 4. Correlating Sensory Assessment of Smoke-Tainted Wines with Inter-Laboratory Study Consensus Values for Volatile Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. industry.oregonwine.org [industry.oregonwine.org]
- 6. ETS Labs [etslabs.com]
- 7. researchgate.net [researchgate.net]
The Gold Standard: Why Fully 13C Labeled Standards Elevate LC-MS/MS Accuracy
For researchers, scientists, and drug development professionals navigating the complexities of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of fully ¹³C labeled internal standards against other common alternatives, supported by experimental data, to demonstrate their superior performance in mitigating analytical variability and ensuring the accuracy of quantitative bioanalysis.
In the intricate environment of biological matrices, even the most sophisticated analytical instrumentation is susceptible to variations that can compromise quantitative results. Matrix effects, arising from co-eluting endogenous compounds, can suppress or enhance the ionization of a target analyte, leading to inaccurate measurements.[1][2] An internal standard (IS) is a compound of known concentration added to samples to correct for these variations. While various types of internal standards exist, stable isotope-labeled internal standards (SIL-ISs), particularly those fully labeled with Carbon-13 (¹³C), have emerged as the preferred choice for their ability to closely mimic the analyte of interest throughout the entire analytical process.[3]
Unparalleled Performance: A Quantitative Comparison
The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency and extraction recovery, effectively mirroring its behavior.[1] Fully ¹³C labeled standards come closest to this ideal, offering significant advantages over other types of internal standards, such as partially labeled (e.g., deuterium-labeled) standards and structural analogs.
| Performance Metric | Fully ¹³C Labeled IS | Deuterium (B1214612) Labeled IS | Structural Analog IS | Rationale |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% in some cases | Can exceed ±15% | ¹³C labeling results in near-identical physicochemical properties to the analyte, ensuring the most accurate correction for matrix effects and recovery variations.[1] Deuterium labeling can sometimes lead to chromatographic separation from the analyte, resulting in incomplete compensation for matrix effects. Structural analogs have different chemical properties and are less effective at correction. |
| Precision (%CV) | Typically <10% | Can be >15% in the presence of strong matrix effects | Can be >15% | The co-elution of ¹³C standards with the analyte leads to more consistent correction of signal fluctuations, resulting in higher precision.[4] Deuterium-labeled standards may exhibit slight retention time shifts, leading to differential matrix effects and reduced precision. |
| Matrix Effect Compensation | Excellent (corrects for ion suppression up to 70-80%)[4] | Variable, can be incomplete | Poor | Due to identical chromatographic behavior, ¹³C standards experience the same degree of ion suppression or enhancement as the analyte, providing superior normalization.[3][4] The chromatographic shift of deuterated standards can lead to them experiencing different matrix effects than the analyte. |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15% in some cases) | Higher (>15%) | ¹³C standards track the analyte's recovery throughout sample preparation more reliably than other internal standards due to their chemical similarity. A study on lapatinib (B449) showed that a stable isotope-labeled IS was essential for correcting interindividual variability in recovery, which a non-isotope-labeled IS could not.[5] |
| Chromatographic Co-elution | Perfect co-elution | Potential for slight retention time shift (isotope effect) | Different retention time | The negligible mass difference in ¹³C labeling does not alter chromatographic behavior.[1] The larger mass difference with deuterium can lead to a noticeable isotope effect on retention time. |
| Isotopic Stability | High | Risk of back-exchange in some cases | Not applicable | Carbon-13 isotopes are stably incorporated into the molecule's backbone.[1] Deuterium labels, especially on heteroatoms, can sometimes exchange with protons from the solvent or matrix.[1] |
Experimental Evidence: The Case for ¹³C Labeling
A compelling example of the superiority of fully ¹³C labeled internal standards is demonstrated in the analysis of the mycotoxin deoxynivalenol (B1670258) (DON) in maize and wheat. In a study where no sample cleanup was performed, the apparent recovery of DON using external calibration was only 29±6% for wheat and 37±5% for maize due to significant matrix effects.[6] However, when a fully ¹³C labeled DON internal standard was used, the recoveries improved dramatically to 95±3% for wheat and 99±3% for maize, showcasing the remarkable ability of the ¹³C IS to correct for severe matrix suppression.[6]
Similarly, studies comparing ¹³C- and deuterium-labeled standards for the analysis of amphetamines found that the ¹³C labeled internal standards co-eluted perfectly with the analytes under various chromatographic conditions, while the deuterium-labeled standards showed slight separation.[7] This co-elution resulted in an improved ability of the ¹³C standards to compensate for ion suppression effects.[7]
Experimental Protocols
To ensure the robust evaluation and implementation of fully ¹³C labeled internal standards, the following experimental protocols are recommended:
Assessment of Matrix Effects
Objective: To quantitatively determine the extent of ion suppression or enhancement caused by the sample matrix.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and the fully ¹³C labeled IS are spiked into the final mobile phase solvent at a known concentration.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and the fully ¹³C labeled IS are spiked into the extracted matrix supernatant at the same concentration as Set A.
-
Set C (Pre-extraction Spike): The analyte and the fully ¹³C labeled IS are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The variability of the MF across different lots of matrix should be assessed.
-
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of ¹³C IS)
-
A value close to 1.0 indicates that the ¹³C IS effectively tracks and corrects for the matrix effect experienced by the analyte.[3]
-
LC-MS/MS Method Validation
A typical validation of an LC-MS/MS method using a fully ¹³C labeled internal standard should be conducted in accordance with regulatory guidelines and include the following key experiments:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention times of the analyte and the ¹³C IS.
-
Calibration Curve (Linearity): A calibration curve is prepared by spiking known concentrations of the analyte and a fixed concentration of the ¹³C IS into the blank matrix. The peak area ratio of the analyte to the IS is plotted against the analyte concentration.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days. Accuracy is reported as the percent bias from the nominal concentration, and precision is reported as the percent coefficient of variation (%CV).
-
Matrix Effect: Evaluated as described in the protocol above using at least six different lots of the biological matrix.
-
Extraction Recovery: Determined by comparing the analyte/IS peak area ratio in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.
Visualizing the Workflow and the Solution to Matrix Effects
To better illustrate the role of fully ¹³C labeled internal standards, the following diagrams depict the experimental workflow and the mechanism by which they mitigate matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling Molecular Fates: A Comparative Guide to NMR and Mass Spectrometry for 13C Label Position Confirmation
For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise determination of 13C label positions within molecules is paramount. This guide provides a comprehensive comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for this purpose. We delve into their respective strengths, weaknesses, and experimental protocols, supported by comparative data to inform the selection of the most appropriate method for your research needs.
The ability to trace the metabolic fate of 13C-labeled substrates provides invaluable insights into cellular physiology, disease mechanisms, and the efficacy of therapeutic interventions.[1] Both NMR and MS are powerful tools for this analysis, but they operate on different principles and yield distinct yet often complementary information.[2][3] The choice between them, or their synergistic use, can significantly influence the depth and accuracy of metabolic flux data.
Head-to-Head Comparison: NMR vs. Mass Spectrometry
The selection of an analytical platform for confirming 13C label positions involves a trade-off between sensitivity, the level of structural detail required, and experimental throughput. While MS generally boasts superior sensitivity, NMR offers unparalleled detail on the specific location of isotopes within a molecule's carbon skeleton.[4][5][6]
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower, typically requiring higher sample concentrations (>1 μM).[6] | Higher, capable of detecting metabolites at lower concentrations (>10 to 100 nM).[2][6] |
| Positional Information | Excellent, directly provides the precise location of 13C labels (isotopomers) and information on adjacent labeled carbons.[7][8] | Primarily provides information on the number of 13C atoms per molecule (isotopologues). Positional information can be inferred through fragmentation patterns, but this is often complex.[9] |
| Quantification | Inherently quantitative, as the signal intensity is directly proportional to the number of nuclei.[4][6] | Can be challenging and often requires the use of isotope-labeled internal standards for accurate quantification.[6] |
| Sample Preparation | Minimal and non-destructive, often requiring little to no derivatization.[4][5][6] | Often requires sample derivatization (especially for GC-MS) and chromatographic separation.[6][10] |
| Throughput | Generally lower throughput due to longer acquisition times. | High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).[6] |
| Compound Identification | Excellent for structural elucidation and identification of unknown compounds.[6][11] | Primarily identifies compounds based on mass-to-charge ratio and fragmentation patterns, often requiring database matching. |
| Instrumentation Cost | High initial investment and maintenance costs. | Varies widely depending on the type of mass spectrometer. |
Delving into the Methodologies
The experimental protocols for NMR and MS-based 13C labeling analysis share initial steps but diverge significantly in sample processing and data acquisition.
Experimental Workflow for 13C Labeling Studies
A typical workflow for a 13C labeling experiment, applicable to both NMR and MS analysis, involves several key stages, from introducing the labeled substrate to the biological system to the final data analysis.
Caption: A generalized workflow for conducting 13C labeling experiments.
NMR-Based Protocol for 13C Label Position Confirmation
NMR spectroscopy, particularly 13C NMR, is a powerful method for directly observing the position of 13C labels.[7][8] The chemical shift of a 13C nucleus is highly sensitive to its local chemical environment, allowing for the unambiguous assignment of labels to specific carbon atoms within a molecule.
1. Sample Preparation:
-
Metabolites are extracted from the biological system.
-
The extracted metabolites are dissolved in a suitable deuterated solvent (e.g., D2O, CDCl3).
-
An internal standard may be added for quantification.
2. NMR Data Acquisition:
-
1D 13C NMR: This is the most direct method to observe 13C signals. The spectrum will show peaks corresponding to each unique carbon position. The presence of a signal at a specific chemical shift confirms the incorporation of a 13C label at that position.
-
2D NMR (e.g., HSQC, HMBC): These techniques provide correlational information between different nuclei. For instance, a 1H-13C HSQC spectrum correlates protons with their directly attached carbons, which can aid in the assignment of 13C signals.
3. Data Analysis:
-
The positions of the 13C labels are determined by assigning the signals in the NMR spectrum.
-
The relative abundance of 13C at each position can be quantified by integrating the corresponding peaks.
Mass Spectrometry-Based Protocol for 13C Label Position Confirmation
MS techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are highly sensitive for detecting 13C incorporation.[2] However, determining the exact position of the label is more indirect than with NMR.
1. Sample Preparation:
-
Metabolites are extracted.
-
For GC-MS analysis, metabolites are often chemically derivatized to increase their volatility and thermal stability.
-
The sample is then introduced into the chromatograph for separation.
2. MS Data Acquisition:
-
As separated metabolites elute from the chromatograph, they are ionized and analyzed by the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. The incorporation of 13C atoms results in a mass shift in the molecular ion and its fragments.
3. Data Analysis:
-
The mass spectra will show a distribution of isotopologues (molecules with different numbers of 13C atoms).
-
Positional information can be deduced by analyzing the fragmentation patterns of the molecules. Specific fragments will contain different subsets of the carbon backbone, and the mass shifts of these fragments can indicate the location of the 13C labels.[12] This process, however, can be complex and may require prior knowledge of the fragmentation pathways.[9]
Logical Flow of Information: From Isotope to Position
The two techniques follow different logical paths to arrive at the positional information of the 13C label. NMR provides a direct measurement, while MS relies on inference from fragmentation.
Caption: Logical flow for determining 13C label position by NMR and MS.
Conclusion: A Complementary Partnership
-
NMR is the gold standard for unambiguous determination of 13C positions and for quantifying positional isomers. Its non-destructive nature and minimal sample preparation are significant advantages.[4][7][8]
-
Mass Spectrometry offers superior sensitivity, making it ideal for studies where sample amounts are limited. While positional information is less direct, advancements in high-resolution MS and fragmentation analysis are continually improving its capabilities in this area.[2][13]
For the most comprehensive understanding of metabolic pathways, a synergistic approach that leverages the strengths of both techniques is often the most powerful strategy.[2][10] By combining the high sensitivity of MS for initial screening and the detailed structural insights from NMR for validation and precise localization, researchers can achieve a more complete and accurate picture of metabolic fluxes.
References
- 1. benchchem.com [benchchem.com]
- 2. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 3. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 4. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Labelling analysis for ¹³C MFA using NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 8. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positional isotopic analysis of 13C-labelled glucose by mass spectrometry: applications to the study of gluconeogenesis in liver cells. | Semantic Scholar [semanticscholar.org]
- 13. Establishment of a GC-MS-based 13 C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Guaiacol Detection Methods for Spoilage Analysis
For Researchers, Scientists, and Drug Development Professionals
Guaiacol (B22219), a key off-flavor compound, is a critical indicator of microbial spoilage in various food and beverage products, particularly fruit juices. Its timely and accurate detection is paramount for quality control and ensuring consumer safety. This guide provides a comprehensive comparison of three prevalent analytical methods for guaiacol detection: the Peroxidase Enzyme Colourimetric Assay (PECA), Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), and Electrochemical Sensors. We present a synthesis of their performance characteristics, detailed experimental protocols, and visual representations of their underlying principles to aid researchers in selecting the most suitable method for their specific applications.
Quantitative Performance Comparison
The selection of an appropriate guaiacol detection method hinges on a variety of factors, including the required sensitivity, the need for quantification versus screening, and the available resources. The following table summarizes the key quantitative performance parameters of the three discussed methods.
| Parameter | Peroxidase Enzyme Colourimetric Assay (PECA) | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Electrochemical Sensors |
| Principle | Enzymatic oxidation of guaiacol to a colored product (tetraguaiacol) | Separation and identification of volatile compounds based on their mass-to-charge ratio | Electrochemical oxidation of guaiacol at a modified electrode surface |
| Limit of Detection (LOD) | ~0.003 mM - 385 U/L (variable) | ~0.5 µg/L[1] | ~0.2 µM - 11.2 nM (depending on electrode modification)[2][3] |
| Linear Range | Typically used for qualitative or semi-quantitative analysis | 0.5 - 100 µg/L[1] | 0.1 - 500 µM (depending on electrode modification)[2][3] |
| Analysis Time | ~3 hours (including incubation)[4] | Minutes per sample (after sample preparation) | Seconds to minutes per sample |
| Quantification | Recommended for presence/absence screening[5] | Accurate quantification[5] | Quantitative |
| Instrumentation | Spectrophotometer or microplate reader | Gas chromatograph-mass spectrometer | Potentiostat with modified electrodes |
| Cost | Low | High | Moderate |
| Throughput | High (suitable for microplate format) | Moderate | Potentially high (with array-based sensors) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for each of the three guaiacol detection methods.
Peroxidase Enzyme Colourimetric Assay (PECA)
This method is based on the peroxidase-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide, which results in the formation of a brown-colored product, tetraguaiacol. The intensity of the color, measured spectrophotometrically at 470 nm, is proportional to the guaiacol concentration.
Materials:
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0-7.5)
-
Guaiacol solution (e.g., 0.5 mM in phosphate buffer)[6]
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.3 mM in phosphate buffer)[6]
-
Peroxidase enzyme solution (e.g., horseradish peroxidase)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, guaiacol solution, and the sample to be analyzed.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for a specific time (e.g., 10-30 minutes).
-
Measure the absorbance of the resulting solution at 470 nm against a blank solution (containing all reagents except the sample or guaiacol).[7]
-
Determine the concentration of guaiacol by comparing the absorbance to a standard curve prepared with known concentrations of guaiacol.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME-GC-MS is a highly sensitive and selective method for the quantification of volatile compounds like guaiacol. It involves the extraction of volatile analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption into a gas chromatograph for separation and a mass spectrometer for detection.
Materials:
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[1]
-
Headspace vials with septa
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Place a known volume of the liquid sample (e.g., fruit juice) into a headspace vial.
-
If necessary, add an internal standard for accurate quantification.
-
Seal the vial and incubate it at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 20-30 minutes) to allow volatile compounds to equilibrate in the headspace.[1]
-
Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the analytes.[1]
-
Retract the fiber and insert it into the hot injection port of the GC-MS system for thermal desorption of the analytes.
-
Separate the compounds on a suitable capillary column (e.g., DB-WAX) with a specific temperature program.
-
Detect and quantify guaiacol using the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity.
Electrochemical Sensors
Electrochemical sensors offer a rapid and portable alternative for guaiacol detection. These sensors typically consist of a working electrode modified with a material that facilitates the electrochemical oxidation of guaiacol. The resulting current is proportional to the guaiacol concentration.
Materials:
-
Screen-printed carbon electrode (SPCE) or other suitable working electrode
-
Modification material (e.g., Tin(IV) sulfide (B99878) (SnS₂) nanoflakes, Reduced Graphene Oxide (RGO))[3][8]
-
Supporting electrolyte (e.g., phosphate buffer solution, pH 7.0)[8]
-
Potentiostat
Procedure:
-
Modify the working electrode surface with the chosen nanomaterial. For example, by drop-casting a suspension of SnS₂ nanoflakes onto the electrode surface and allowing it to dry.[2]
-
Immerse the modified electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the sample solution containing the supporting electrolyte.
-
Apply a potential scan using a technique such as differential pulse voltammetry (DPV) over a specific potential range.
-
Record the oxidation peak current for guaiacol.
-
Quantify the guaiacol concentration by comparing the peak current to a calibration curve constructed with standard solutions of guaiacol.
Signaling Pathways and Experimental Workflows
Visualizing the principles and steps involved in each detection method can enhance understanding and aid in troubleshooting. The following diagrams were generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Electrochemical detection of guaiacol in bamboo juice based on the enhancement effect of RGO nanosheets - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Detection of Alicyclobacillus spp. and Identification of Guaiacol Production Using the GENE-UP® PRO ACB, IFU Method No. 12, and Cosmo Bio Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Highly sensitive and selective electrochemical detection of caffeine, theophylline and guaiacol in green tea, green coffee, coffee, and tea extracts u ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00561E [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Guaiacol-13C6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of Guaiacol-13C6, a stable isotope-labeled compound. While the isotopic labeling with ¹³C does not significantly alter the chemical's hazardous properties, it is crucial to handle it with the same precautions as its unlabeled counterpart, Guaiacol.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4] Additionally, it is recognized as being harmful to aquatic life.[1][2][3][5] The substance is a combustible liquid and should be kept away from heat and open flames.[1]
First-Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse the mouth.[1][6]
-
In Case of Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4][6] Contaminated clothing should be removed and washed before reuse.[1][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention if irritation persists.[1][2][6]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the individual feels unwell, call a poison center or doctor.[6]
Quantitative Hazard Data
For a clear comparison of the toxicological and physical hazards of Guaiacol, the following data has been compiled from various safety data sheets.
| Hazard Parameter | Value | Species | Reference |
| Acute Toxicity | |||
| LD50 Oral | 520 mg/kg | Rat | [4] |
| 621 mg/kg | Mouse | [4] | |
| LD50 Dermal | 4600 mg/kg | Rabbit | [4] |
| LC50 Inhalation | 10705.6 ppm (4 hours) | Mouse | [4] |
| Ecotoxicity | |||
| EC50 | 1800 mg/L (48 hours) | Microtox | [6] |
| EC50 | 25.9 mg/L (48 hours) | Daphnia magna (Water Flea) | [6] |
| Physical Properties | |||
| Flash Point | 82 °C / 179.6 °F | [6] | |
| Boiling Point | 205 °C / 401 °F | [6] | |
| Melting Point | 27 - 29 °C / 80.6 - 84.2 °F | [6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste in compliance with all local, regional, and national regulations.[1]
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][4]
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[2][7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
3. Spill Management:
-
In the event of a spill, prevent it from entering drains or waterways.[1][8]
-
Absorb the spill with an inert, non-combustible material such as dry clay, sand, or vermiculite.[1]
-
Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[1][2]
-
Ventilate the area of the spill.[8]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[7]
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Guaiacol-13C6
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Guaiacol-13C6, focusing on operational plans and disposal protocols.
Hazard Identification and First Aid:
This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4] It is also harmful to aquatic life.[1][2][3][4] In case of exposure, follow these first aid measures:
-
Ingestion: If swallowed, rinse the mouth with water and call a poison center or doctor for advice.[1][2][3][5] Do not induce vomiting.[5][6]
-
Skin Contact: Should skin contact occur, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][2][3][7] If skin irritation develops, seek medical attention.[1][2][8]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1][2][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] If eye irritation persists, get medical advice.[1][2][8]
-
Inhalation: If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.[1][3][5][8]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., PVC).[9] Gloves should be inspected before use and disposed of properly after.[1][10] | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[1][10] | To protect against splashes and serious eye irritation.[1] |
| Skin and Body Protection | A lab coat, overalls, or a complete suit protecting against chemicals should be worn.[1][6] Consider a PVC apron for added protection.[9] | To minimize skin exposure.[9] |
| Respiratory Protection | Not normally required with adequate ventilation. If ventilation is insufficient or there is a risk of overexposure, use a NIOSH-approved respirator with appropriate cartridges (e.g., Type A-P filter).[1][9] | To prevent inhalation of vapors or aerosols.[9] |
Experimental Protocols and Handling
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6][10]
-
Avoid all personal contact, including inhalation of dust or vapors.[9]
-
Wash hands thoroughly after handling the compound.[1][7][10]
-
Do not eat, drink, or smoke in the laboratory.[1][5][10][11]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, strong acids, and sources of ignition.[9][10]
Disposal Plan:
-
Dispose of this compound and its containers in accordance with local, regional, and national regulations.
-
Do not dispose of the chemical down the drain or release it into the environment.[1]
-
Contaminated materials and empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2]
Workflow for Handling and Disposal of this compound
References
- 1. uprm.edu [uprm.edu]
- 2. edvotek.com [edvotek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Guaiacol (ring-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. fishersci.com [fishersci.com]
- 6. nwsci.com [nwsci.com]
- 7. siskiyous-keenan.newlook.safeschoolssds.com [siskiyous-keenan.newlook.safeschoolssds.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. vigon.com [vigon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
